Pomalidomide-5'-PEG8-C2-COOH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H47N3O14 |
|---|---|
Molekulargewicht |
697.7 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H47N3O14/c36-27-5-4-26(30(39)34-27)35-31(40)24-2-1-3-25(29(24)32(35)41)33-7-9-43-11-13-45-15-17-47-19-21-49-23-22-48-20-18-46-16-14-44-12-10-42-8-6-28(37)38/h1-3,26,33H,4-23H2,(H,37,38)(H,34,36,39) |
InChI-Schlüssel |
KGQVFRREKVWLOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pomalidomide-5'-PEG8-C2-COOH: Mechanism of Action in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-5'-PEG8-C2-COOH, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core mechanism of action, present key quantitative data from relevant studies, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker-ligand conjugate.
Core Concept: Targeted Protein Degradation with Pomalidomide-Based PROTACs
This compound is a heterobifunctional molecule composed of two key components: the pomalidomide (B1683931) moiety and a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.
-
Pomalidomide as a Cereblon (CRBN) E3 Ligase Ligand: Pomalidomide is a well-characterized immunomodulatory drug that binds to the Cereblon (CRBN) protein.[1][2] CRBN is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] By incorporating pomalidomide, a PROTAC can hijack this E3 ligase machinery.
-
The PEG8-C2-COOH Linker: The 8-unit polyethylene glycol (PEG8) chain provides the necessary spatial orientation and flexibility for the PROTAC molecule to effectively bridge the target protein and the E3 ligase. The terminal carboxylic acid (COOH) group allows for covalent conjugation to a ligand designed to bind to a specific protein of interest (POI).
The fundamental mechanism of action for a PROTAC synthesized with this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] This process of targeted protein degradation offers a powerful therapeutic strategy to eliminate disease-causing proteins.
Quantitative Data: A Case Study with a BRAF V600E PROTAC
To illustrate the application and efficacy of a pomalidomide-PEG8 linker, we will examine data from a study by Posternak et al. (2020) which characterized a PROTAC, referred to as P4B , designed to target the oncogenic BRAF V600E mutant protein.[5] The linker used in P4B is structurally analogous to this compound.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| P4B | BRAF V600E | A375 (melanoma) | ~10 nM | >90% | [5] |
| SJF-0628 | BRAF V600E | SK-MEL-28 | Not explicitly stated, but maximal degradation observed at 4 hours with 100 nM | Not explicitly stated | [2] |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The data demonstrates that a PROTAC utilizing a pomalidomide-PEG8 linker can potently and efficiently degrade its target protein at nanomolar concentrations.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the conjugation of this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an available amine group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add the activated this compound solution dropwise to the target ligand solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Western Blotting for Protein Degradation Assessment
This protocol provides a standard method to quantify the degradation of the target protein induced by the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform the same immunoblotting procedure for the loading control protein.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
-
Safety and Handling
Pomalidomide is a thalidomide (B1683933) analogue and should be handled with extreme caution. It is a known teratogen and has acute toxicity. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound and any resulting PROTACs. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
This technical guide provides a foundational understanding of this compound and its application in the development of potent and selective protein degraders. The provided data and protocols serve as a starting point for researchers to design and evaluate novel PROTACs for therapeutic intervention.
References
- 1. polyplus-sartorius.com [polyplus-sartorius.com]
- 2. biorxiv.org [biorxiv.org]
- 3. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional characterization of a PROTAC directed against BRAF mutant V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-5'-PEG8-C2-COOH: A Technical Guide for Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-5'-PEG8-C2-COOH is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a prefabricated E3 ligase ligand-linker conjugate, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its core application in research, detailing its mechanism of action, and presenting representative data and experimental protocols for the development and characterization of novel PROTACs. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this reagent in their drug discovery and chemical biology endeavors.
Introduction to this compound
This compound is a heterobifunctional molecule comprised of three key components:
-
Pomalidomide (B1683931): A third-generation immunomodulatory imide drug (IMiD) that functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, pomalidomide effectively hijacks this E3 ligase for the PROTAC mechanism.
-
PEG8 Linker: A polyethylene (B3416737) glycol (PEG) linker consisting of eight repeating ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. The length of the linker is a critical parameter for optimal ternary complex formation.
-
C2-COOH Linker Terminus: A carboxylic acid functional group at the terminus of the linker. This provides a reactive handle for covalent conjugation to a target protein ligand, typically via an amide bond formation with a primary or secondary amine on the target protein binder.
The primary application of this compound in research is to streamline the synthesis of PROTACs. By providing a pre-synthesized E3 ligase ligand and linker, it allows researchers to focus on the development and attachment of a specific target protein ligand to create a novel protein degrader.
Mechanism of Action: The PROTAC Approach
PROTACs synthesized using this compound operate by inducing the targeted degradation of a protein of interest (POI) through the ubiquitin-proteasome system (UPS). The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, once introduced into a cellular environment, simultaneously binds to the POI (via the conjugated target protein ligand) and the CRBN E3 ligase (via the pomalidomide moiety). This brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, the cell's natural protein degradation machinery.
-
Target Protein Degradation and PROTAC Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
This event-driven pharmacology allows for sustained protein knockdown at sub-stoichiometric concentrations.
Data Presentation: Representative Quantitative Data
| PROTAC (Representative) | Target Protein | E3 Ligase Ligand | Linker Composition (Similar) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | BRD4 | Pomalidomide | PEG linker | <1 | >95 | RS4;11 | |
| PROTAC 3 | BRD4 | Thalidomide | PEG linker | ~0.1-0.3 | Not Reported | RS4;11 |
Table 1: Representative Degradation Data for Pomalidomide-Based PROTACs. DC50: half-maximal degradation concentration; Dmax: maximum degradation.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and characterization of a PROTAC using this compound.
PROTAC Synthesis: Amide Coupling
This protocol describes a standard method for conjugating this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with a free amine group
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-containing target protein ligand (1.0-1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the PROTAC by HRMS and NMR spectroscopy.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following treatment with the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (and vehicle control) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Cell Viability Assay
This protocol assesses the cytotoxic or cytostatic effects of the PROTAC on the chosen cell line.
Materials:
-
Synthesized PROTAC
-
Cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC and control compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the PROTAC concentration to determine the IC50 value.
Mandatory Visualizations
Pomalidomide as a Cereblon E3 Ligase Ligand for PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal system.[1] These bifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] Pomalidomide (B1683931), a derivative of thalidomide (B1683933), has become a cornerstone in PROTAC development due to its high-affinity binding to the Cereblon (CRBN) E3 ubiquitin ligase, offering a versatile and potent tool for targeted protein degradation.[2][3] This guide provides a comprehensive technical overview of pomalidomide as a CRBN ligand for PROTACs, including its mechanism of action, quantitative data on its performance, and detailed experimental protocols.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex.[4] This process initiates a cascade of events leading to the selective degradation of the target protein.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, forming a key ternary complex.[2][4] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[]
-
Ubiquitination : The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.[6]
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[1][6] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[6]
The crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex has provided molecular insights into how pomalidomide recruits neosubstrates to the CRBN complex.[7]
PROTAC-mediated protein degradation pathway.
Quantitative Data
The efficacy of pomalidomide-based PROTACs is determined by several key parameters, including their binding affinity to CRBN and their ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][8]
Binding Affinity of Pomalidomide and Analogs to Cereblon
Pomalidomide generally exhibits a higher binding affinity for CRBN compared to its predecessors, thalidomide and lenalidomide, which can contribute to more efficient ternary complex formation.[2][9]
| Compound | Target | Kd (nM) | Assay Method |
| Pomalidomide | CRBN-DDB1 | ~157 | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 | Isothermal Titration Calorimetry (ITC) |
| Thalidomide | CRBN-DDB1 | ~250 | Isothermal Titration Calorimetry (ITC) |
Note: Data compiled from various sources; experimental conditions may vary. Direct comparison should be made with caution.[9]
Performance of Pomalidomide-Based PROTACs
The following table summarizes the degradation performance of several pomalidomide-based PROTACs targeting different proteins.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ZQ-23 | HDAC8 | - | 147 | 93 |
| Compound 16 | EGFR | A549 | - | 96 (at 72h) |
| KP-14 | KRAS G12C | NCI-H358 | ~1250 | - |
| Homo-PROTAC 15a | CRBN | MM1.S | <100 | - |
| ZB-S-29 | SHP2 | MV4-11 | 6.02 | - |
Note: This table presents a selection of data from different studies, and experimental conditions may differ.[10][11][12][13][14]
Experimental Protocols
Western Blot for Target Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[1]
Materials:
-
Cell culture reagents
-
Pomalidomide-based PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).[15] Include a vehicle-only control.[15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[1]
-
Western blot experimental workflow.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding a PROTAC's mechanism of action.[] Several biophysical techniques can be employed for this purpose.
Methods:
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[9][16]
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques measure the binding kinetics (association and dissociation rates) of the complex formation in real-time.[16][17]
-
Fluorescence Resonance Energy Transfer (FRET): Can be used to monitor the proximity of the POI and CRBN in the presence of the PROTAC.[18]
-
Mass Spectrometry (MS): Native ESI-MS can be used to detect the formation of the ternary complex and assess its stoichiometry.[19]
General ITC Protocol for Ternary Complex Formation:
-
Sample Preparation: Purify recombinant POI and CRBN-DDB1 complex. Prepare a concentrated solution of the PROTAC.
-
ITC Experiment:
-
Load the POI into the ITC cell.
-
Load the PROTAC into the injection syringe.
-
Perform a series of injections of the PROTAC into the POI solution while monitoring the heat change.
-
To assess ternary complex formation, pre-saturate the POI with the PROTAC and titrate in the CRBN-DDB1 complex.
-
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity and thermodynamics of the interaction.
Ubiquitination Assays
Ubiquitination assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Methods:
-
In Vitro Ubiquitination Assay: This assay reconstitutes the ubiquitination cascade in a test tube using purified components (E1, E2, E3 ligase, ubiquitin, ATP, POI, and PROTAC).[20][21] The ubiquitinated POI can be detected by Western blot using an anti-ubiquitin antibody.[22]
-
Cell-Based Ubiquitination Assay:
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of the ubiquitinated POI).
-
Lyse the cells and immunoprecipitate the POI.
-
Perform a Western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody.[22]
-
-
AlphaLISA®-based Assay: A high-throughput method that uses donor and acceptor beads to detect the proximity of biotinylated ubiquitin and a tagged POI following the ubiquitination reaction.[23]
Ubiquitination assay workflows.
Conclusion
Pomalidomide has proven to be a highly effective and versatile E3 ligase ligand for the development of PROTACs.[2][3] Its strong binding affinity for Cereblon facilitates the formation of a productive ternary complex, leading to the efficient degradation of a wide range of target proteins.[4][9] The modular nature of PROTACs, enabled by synthetic handles like the C5-azide on pomalidomide, allows for the rapid generation of novel degraders.[4][24] The experimental protocols outlined in this guide provide a framework for the robust evaluation of pomalidomide-based PROTACs, from initial degradation assessment to detailed mechanistic studies. As the field of targeted protein degradation continues to expand, pomalidomide is set to remain a critical tool in the development of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. lifesensors.com [lifesensors.com]
- 21. lifesensors.com [lifesensors.com]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. benchchem.com [benchchem.com]
The Role of the PEG8 Linker in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative modality in drug discovery, enabling the targeted degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable characteristics. This guide provides an in-depth examination of the role of the 8-unit PEG linker (PEG8), focusing on its structural flexibility, impact on ternary complex formation, and its application in rational PROTAC design, supported by quantitative data and detailed experimental protocols.
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). By forming a ternary complex between the target protein and an E3 ligase, the PROTAC brings the protein into proximity with the ligase, leading to its polyubiquitination. This ubiquitin tag marks the protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[1] This catalytic process allows substoichiometric amounts of the PROTAC to induce the degradation of a significant amount of the target protein.
References
Pomalidomide-5'-PEG8-C2-COOH: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide-5'-PEG8-C2-COOH, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, properties, and its role in the rapidly evolving field of targeted protein degradation.
Core Concepts: Structure and Chemical Properties
This compound is a crucial building block in the synthesis of PROTACs. It consists of three key components: the pomalidomide (B1683931) moiety, which serves as an E3 ubiquitin ligase ligand, a polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid group for conjugation to a target protein ligand. Pomalidomide itself is a derivative of thalidomide (B1683933) and functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase.
The structure of this compound is designed to facilitate the assembly of PROTACs. The PEG8 linker provides the necessary spacing and flexibility for the PROTAC molecule to simultaneously engage both the target protein and the E3 ligase, forming a productive ternary complex. The terminal carboxylic acid allows for straightforward amide bond formation with an appropriate functional group on the target protein's ligand.
Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C32H47N3O12 | - |
| Molecular Weight | 697.73 g/mol | [1] |
| CAS Number | 2138440-78-3 | [2] |
| SMILES | O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO. In a mixed solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL. In 10% DMSO and 90% (20% SBE-β-CD in Saline), solubility is ≥ 2.5 mg/mL. | [1] |
| Storage | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [1] |
Role in PROTAC-Mediated Protein Degradation
This compound is not a therapeutic agent on its own but rather a critical component in the construction of PROTACs. PROTACs are heterobifunctional molecules that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.
The mechanism of action for a pomalidomide-based PROTAC is as follows:
-
Ternary Complex Formation : The PROTAC molecule, containing the pomalidomide-derived E3 ligase ligand, simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination : The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling : The PROTAC molecule is released and can participate in further rounds of degradation.
Experimental Protocols
General Synthesis of Pomalidomide-PEG-COOH Linkers
The synthesis of this compound involves the coupling of pomalidomide with a suitable PEG linker possessing a terminal carboxylic acid group. While a specific protocol for this exact molecule is proprietary, a general method for the synthesis of pomalidomide-PEG conjugates is outlined below. This procedure is based on established methods for synthesizing similar compounds.
Materials:
-
Pomalidomide
-
tert-Butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (or a similar Boc-protected amino-PEG8-acid)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reagents and solvents for purification (e.g., silica (B1680970) gel, ethyl acetate, hexanes, methanol)
Procedure:
-
Coupling Reaction:
-
Dissolve pomalidomide (1 equivalent) and the Boc-protected amino-PEG8-acid (1.1 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Pomalidomide-PEG8-C2-COOH.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound, as a TFA salt. Further purification by HPLC may be necessary to achieve high purity.
-
PROTAC Synthesis via Amide Coupling
The terminal carboxylic acid of this compound allows for its conjugation to a ligand for a target protein that contains a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an amine handle
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the coupling agents HATU (1.1 equivalents) and HOBt (1.1 equivalents), followed by DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling to Target Ligand:
-
Add the target protein ligand (1 equivalent) to the activated linker solution.
-
Continue stirring at room temperature until the reaction is complete, as monitored by LC-MS.
-
-
Purification:
-
Purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity.
-
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation.
This comprehensive workflow guides researchers from the initial design concept through to preclinical evaluation of novel PROTAC molecules. The iterative nature of lead optimization is crucial for developing potent and selective protein degraders.
References
A Deep Dive into Bifunctional Molecules for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. This paradigm shift in pharmacology utilizes bifunctional molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of TPD, focusing on the design, mechanism of action, and experimental validation of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. We will delve into the critical components of these molecules, summarize key quantitative data, and provide detailed experimental protocols for their characterization.
Introduction to Targeted Protein Degradation
Conventional small molecule drugs typically function through occupancy-driven inhibition of a protein's active site.[1] However, a significant portion of the human proteome lacks such well-defined binding pockets, rendering them intractable to traditional therapeutic approaches.[1] TPD offers a novel, event-driven pharmacological strategy that circumvents this limitation by inducing the degradation of a target protein of interest (POI) rather than merely inhibiting its function.[1][2] This is achieved through the use of bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, a key component of the UPS.[3]
There are two principal classes of bifunctional molecules employed in TPD:
-
Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules composed of three distinct components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3]
-
Molecular Glues: These are smaller, monofunctional molecules that induce or stabilize the interaction between an E3 ligase and a target protein, effectively "gluing" them together to facilitate ubiquitination.[4][5]
The catalytic nature of these molecules, where a single molecule can induce the degradation of multiple target proteins, allows for potent and sustained pharmacological effects at lower doses, potentially reducing off-target toxicity.[1][6]
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The UPS is the primary cellular pathway for the degradation of most intracellular proteins, playing a crucial role in maintaining protein homeostasis.[] This process involves a three-step enzymatic cascade:
-
Ubiquitin Activation: An E1 activating enzyme activates a ubiquitin molecule in an ATP-dependent manner.[]
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[]
-
Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[]
The sequential addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[3]
Bifunctional degraders exploit this endogenous system by artificially bringing a target protein into close proximity with an E3 ligase.[8] This induced proximity leads to the formation of a ternary complex (Target Protein - Bifunctional Molecule - E3 Ligase), which facilitates the ubiquitination of the target protein and its subsequent degradation by the proteasome.[8][9] The bifunctional molecule is then released and can participate in another degradation cycle.[8]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. schrodinger.com [schrodinger.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cereblon-Binding Ligands for Inducing Protein Degradation
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. At the forefront of this strategy are Cereblon (CRBN)-binding ligands, which effectively hijack the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of specific target proteins. This guide provides a comprehensive overview of the core principles, key molecules, and essential experimental methodologies in this rapidly evolving field.
The CRL4-CRBN E3 Ubiquitin Ligase Complex: A Primer
The Cullin-4A RING E3 ubiquitin ligase (CRL4A) complex, with Cereblon as its substrate receptor, plays a crucial role in protein homeostasis. In its natural state, the CRL4-CRBN complex ubiquitinates endogenous substrates, marking them for proteasomal degradation. The discovery that small molecules can modulate the substrate specificity of CRBN has unlocked a powerful therapeutic modality.
These small molecule "molecular glues" or bifunctional degraders (in the case of PROTACs) bind to Cereblon and induce a novel protein-protein interaction with a "neo-substrate" that would not normally be recognized by the E3 ligase. This induced proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.
Cereblon-Binding Ligands: The Key to Targeted Degradation
The foundational Cereblon-binding ligands are the thalidomide (B1683933) analogs, often referred to as immunomodulatory drugs (IMiDs®). These molecules laid the groundwork for the development of a vast array of novel CRBN-binding moieties.
Immunomodulatory Drugs (IMiDs®)
Thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) are the archetypal Cereblon-binding ligands. Their binding to CRBN induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to their anti-myeloma activity. They also promote the degradation of casein kinase 1 alpha (CK1α), leading to anti-leukemic effects in the context of del(5q) myelodysplastic syndrome.
Novel Cereblon-Binding Ligands
Research has expanded beyond the IMiD scaffold to develop novel ligands with improved properties, such as higher affinity for CRBN and the ability to target a different spectrum of neo-substrates. These next-generation ligands are crucial for expanding the scope of targeted protein degradation.
Quantitative Analysis of Cereblon-Binding Ligands and Their Targets
The efficacy of a Cereblon-binding ligand in inducing protein degradation is determined by several key parameters, including its binding affinity to CRBN and the ternary complex, and the efficiency of target degradation.
| Ligand | Target Protein(s) | Binding Affinity (Kd to CRBN) | Degradation Efficacy (DC50) | Dmax (% degradation) | Cell Line |
| Thalidomide | IKZF1, IKZF3, CK1α, GSPT1 | ~250 nM | ~1-10 µM | >90% | MM.1S, HCT116 |
| Lenalidomide | IKZF1, IKZF3, CK1α | ~1 µM | ~0.1-1 µM | >90% | MM.1S, MOLM-13 |
| Pomalidomide | IKZF1, IKZF3 | ~300 nM | ~10-100 nM | >95% | MM.1S |
| CC-885 | GSPT1 | ~10 nM | ~100 nM | >90% | MOLM-13 |
| CC-90009 | GSPT1 | High Affinity | <10 nM | >95% | AML cell lines |
This table presents a summary of publicly available data and may vary depending on the specific experimental conditions.
Signaling Pathways Modulated by Cereblon-Mediated Protein Degradation
The degradation of key cellular proteins by Cereblon-binding ligands can have profound effects on downstream signaling pathways, leading to therapeutic outcomes.
Degradation of IKZF1 and IKZF3 in Multiple Myeloma
The degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key mechanism of action for IMiDs in multiple myeloma. This leads to the downregulation of MYC and IRF4, critical survival factors for myeloma cells, and the upregulation of interferon-stimulated genes, contributing to an anti-tumor immune response.
Caption: IMiD-induced degradation of IKZF1/3 in multiple myeloma.
Degradation of CK1α in Myelodysplastic Syndrome
In myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), lenalidomide induces the degradation of CK1α, leading to the stabilization of p53 and subsequent cell cycle arrest and apoptosis in the malignant clone.
Caption: Lenalidomide-induced degradation of CK1α in del(5q) MDS.
Experimental Protocols for Studying Cereblon-Mediated Protein Degradation
A robust and reproducible experimental workflow is critical for the discovery and validation of novel Cereblon-binding ligands and their targets.
Caption: A typical experimental workflow for degrader development.
Binding Affinity Assays
-
Surface Plasmon Resonance (SPR):
-
Immobilize recombinant CRBN-DDB1 protein on a sensor chip.
-
Flow solutions of the Cereblon-binding ligand at various concentrations over the chip surface.
-
Measure the change in refractive index upon binding to determine association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as kd/ka.
-
-
Isothermal Titration Calorimetry (ITC):
-
Load a solution of recombinant CRBN-DDB1 into the sample cell of the calorimeter.
-
Titrate a concentrated solution of the Cereblon-binding ligand into the sample cell.
-
Measure the heat released or absorbed upon binding.
-
Fit the data to a binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and Kd.
-
Target Degradation Assays
-
Western Blotting:
-
Treat cells with the Cereblon-binding ligand at various concentrations and time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Quantify band intensities to determine the extent of protein degradation.
-
-
Mass Spectrometry (MS)-based Proteomics:
-
Treat cells with the ligand or vehicle control.
-
Lyse cells, digest proteins into peptides, and label with isobaric tags (e.g., TMT, iTRAQ).
-
Analyze peptide abundance by LC-MS/MS.
-
Identify and quantify proteins that are significantly downregulated in the ligand-treated samples.
-
In Vitro Ubiquitination Assay
-
Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and the CRL4-CRBN complex in a reaction buffer.
-
Add the Cereblon-binding ligand and the recombinant target protein.
-
Incubate the reaction at 30-37°C for a specified time.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin or anti-target protein antibody.
Conclusion and Future Directions
The field of targeted protein degradation using Cereblon-binding ligands is a dynamic and promising area of drug discovery. The ability to eliminate pathogenic proteins offers a distinct advantage over traditional occupancy-based inhibitors. Future research will focus on the development of novel CRBN ligands with diverse substrate specificities, a deeper understanding of the rules governing neo-substrate recruitment, and the expansion of this technology to target a wider range of diseases. The continued refinement of experimental methodologies will be crucial for accelerating the translation of these innovative therapies from the laboratory to the clinic.
Methodological & Application
Synthesis of Pomalidomide-5'-PEG8-C2-COOH: A Detailed Protocol for PROTAC Development
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Pomalidomide (B1683931) is a potent ligand for the Cereblon (CRBN) E3 ligase and is widely used in the design of PROTACs.[2][3] This document provides a detailed protocol for the synthesis of Pomalidomide-5'-PEG8-C2-COOH, a key intermediate for constructing pomalidomide-based PROTACs. This intermediate incorporates the pomalidomide moiety, a flexible polyethylene (B3416737) glycol (PEG8) linker to enhance solubility and optimize ternary complex formation, and a terminal carboxylic acid for conjugation to a target protein ligand.
The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, which is a common and effective method for preparing pomalidomide derivatives.[4][5] This protocol is intended for researchers, scientists, and drug development professionals.
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's ubiquitin-proteasome system. The pomalidomide portion of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule engages the protein of interest (POI). This induced proximity facilitates the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome.[1][3]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
This synthesis involves two main steps: the coupling of a protected PEG linker to 4-fluorothalidomide and the subsequent deprotection of the carboxylic acid.
Materials and Reagents
-
4-Fluoro-thalidomide
-
tert-Butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of tert-Butyl (2-(2-(2-(2-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
This step involves the nucleophilic aromatic substitution of the fluorine atom on 4-fluorothalidomide with the primary amine of the PEG linker.
Procedure:
-
To a solution of 4-fluoro-thalidomide (1.0 eq) in DMSO, add tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (1.1 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the mixture at 90 °C for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in dichloromethane) to afford the protected product.
Step 2: Synthesis of this compound
This final step involves the deprotection of the tert-butyl ester to yield the final carboxylic acid product.
Procedure:
-
Dissolve the product from Step 1 in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The crude product can be purified by reverse-phase HPLC to yield the final this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Reagent | Step | Molar Ratio (eq) | Molecular Weight ( g/mol ) |
| 4-Fluoro-thalidomide | 1 | 1.0 | 276.22 |
| tert-Butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | 1 | 1.1 | 453.58 |
| N,N-Diisopropylethylamine (DIPEA) | 1 | 3.0 | 129.24 |
| Dimethyl sulfoxide (DMSO) | 1 | Solvent | 78.13 |
| tert-Butyl protected intermediate | 2 | 1.0 | 796.93 |
| Trifluoroacetic acid (TFA) | 2 | Excess | 114.02 |
| Dichloromethane (DCM) | 2 | Solvent | 84.93 |
Synthetic Workflow
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of this compound, a crucial building block for the development of pomalidomide-based PROTACs. The described two-step synthesis is robust and relies on well-established chemical transformations. The final product, with its terminal carboxylic acid, is ready for conjugation to a variety of target protein ligands, enabling the rapid generation of PROTAC libraries for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 3. Thalidomide 4-fluoride | Cereblon ligand 4 | Indoles | Ambeed.com [ambeed.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of Pomalidomide-5'-PEG8-C2-COOH to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of Pomalidomide-5'-PEG8-C2-COOH to a target ligand containing a primary amine. The described method utilizes the robust and widely adopted carbodiimide (B86325) crosslinker chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid group of the Pomalidomide linker and an amine group on the target ligand.
Introduction
This compound is a functionalized derivative of Pomalidomide, an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase. This compound is frequently used in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety. The terminal carboxylic acid provides a convenient handle for conjugation to a target protein ligand, thereby creating a bifunctional molecule capable of inducing the degradation of the target protein.
The most common and effective method for conjugating a carboxyl group to a primary amine is through the use of 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process first activates the carboxyl group of this compound with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with Sulfo-NHS to form a more stable amine-reactive Sulfo-NHS ester. The Sulfo-NHS ester readily reacts with primary amines on the target ligand (e.g., lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond, covalently linking the two molecules.[1][2][3][4][5]
Materials and Methods
Materials
-
This compound
-
Target ligand with available primary amine(s) (e.g., protein, peptide)
-
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Desalting columns or dialysis equipment for purification
-
Analytical equipment for characterization (e.g., HPLC, mass spectrometry, SDS-PAGE)
Experimental Protocols
1. Preparation of Reagents
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM. Store at -20°C.
-
Target Ligand Solution: Prepare the target ligand in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).
-
EDC and Sulfo-NHS Solutions: Immediately before use, prepare EDC and Sulfo-NHS solutions in the Activation Buffer. The final concentration will depend on the desired molar excess. It is crucial to use freshly prepared solutions as EDC is susceptible to hydrolysis.[1]
2. Two-Step Conjugation Protocol
This two-step method is generally preferred as it can minimize self-conjugation of the target ligand if it also contains carboxyl groups.[1]
-
Step 1: Activation of this compound
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the Pomalidomide derivative. A typical molar excess of EDC and Sulfo-NHS over the Pomalidomide derivative is between 2- to 10-fold.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS ester.
-
-
Step 2: Conjugation to the Target Ligand
-
Add the activated Pomalidomide-Sulfo-NHS ester solution to the target ligand solution in the Reaction Buffer. The molar ratio of the Pomalidomide derivative to the target ligand should be optimized, but a starting point of 10- to 20-fold molar excess of the Pomalidomide derivative is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. The quenching agent will react with any unreacted Sulfo-NHS esters.
-
3. Purification of the Conjugate
-
Remove unreacted Pomalidomide derivative and crosslinker byproducts using a desalting column, dialysis, or size-exclusion chromatography. The choice of method will depend on the properties of the target ligand.
4. Characterization of the Conjugate
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques.
-
Mass Spectrometry (MALDI-TOF or LC-MS): To determine the molecular weight of the conjugate and confirm the addition of the Pomalidomide-PEG linker.
-
HPLC (Reverse-Phase or Size-Exclusion): To assess the purity of the conjugate.
-
SDS-PAGE: For protein conjugates, to visualize the increase in molecular weight.
-
UV-Vis Spectroscopy: To determine the concentration of the protein and potentially the degree of labeling if the Pomalidomide derivative has a distinct absorbance.
-
Quantitative Data Summary
The optimal reaction conditions should be determined empirically for each specific target ligand. The following table provides typical ranges for key reaction parameters.
| Parameter | Recommended Range | Purpose |
| Molar Ratio of EDC/Sulfo-NHS to Pomalidomide derivative | 2:1 to 10:1 | To ensure efficient activation of the carboxyl group. |
| Molar Ratio of Pomalidomide derivative to Target Ligand | 5:1 to 50:1 | To drive the conjugation reaction to completion. This should be optimized to achieve the desired degree of labeling. |
| Reaction pH (Activation Step) | 4.5 - 6.0 | Optimal pH for EDC-mediated activation of carboxyl groups. |
| Reaction pH (Conjugation Step) | 7.2 - 8.5 | Optimal pH for the reaction of Sulfo-NHS esters with primary amines.[6] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the Sulfo-NHS ester. |
| Reaction Time (Conjugation) | 1 - 4 hours at RT or overnight at 4°C | Reaction time can be adjusted to control the extent of conjugation. |
Visualizations
Chemical Reaction Pathway
Caption: EDC/Sulfo-NHS conjugation chemistry.
Experimental Workflow
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Pomalidomide-5'-PEG8-C2-COOH solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the handling, solubility assessment, and stock solution preparation of Pomalidomide-5'-PEG8-C2-COOH, a bifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).
Compound Information
This compound is a synthetic ligand-linker conjugate. It incorporates the E3 ligase ligand, Pomalidomide, which binds to the Cereblon (CRBN) protein. This is connected to a polyethylene (B3416737) glycol (PEG8) linker terminating in a carboxylic acid group, which allows for further conjugation to a target protein ligand.
| Property | Value |
| Molecular Formula | C32H47N3O14 |
| Molecular Weight | 697.74 g/mol |
| Appearance | Light yellow to yellow oil |
Safety and Handling
Warning: The toxicological properties of this compound have not been fully investigated. The parent compound, Pomalidomide, is a thalidomide (B1683933) analogue with known reproductive toxicity and may cause harm to an unborn child.[1][2] Handle this compound with extreme caution in a well-ventilated laboratory fume hood.
Personal Protective Equipment (PPE):
Storage:
-
Store the solid compound at -20°C for up to 3 years.[4]
-
For detailed stock solution storage, see the table below.
Solubility Data
This compound exhibits high solubility in organic solvents but is sparingly soluble in aqueous solutions. The parent compound, pomalidomide, has a very low aqueous solubility of approximately 0.01 mg/mL.[3] While the PEG linker may slightly improve aqueous solubility, it is recommended to first dissolve the compound in an organic solvent.
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 100 mg/mL | 143.32 mM | Ultrasonic treatment may be required to achieve full dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[4][5] |
| Aqueous Buffers | Sparingly Soluble | Not Applicable | Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock in DMSO first. |
Stock Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of the compound (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
For 1 mg: (1 mg / 697.74 g/mol ) * 100,000 = 143.32 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[4][5] Visually inspect for any remaining particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4][5]
Caption: Workflow for preparing a stock solution of this compound.
Aqueous Solubility Assessment Protocol (Shake-Flask Method)
This protocol outlines a general procedure to estimate the aqueous solubility of this compound in a buffer of choice (e.g., Phosphate-Buffered Saline, PBS). This method is based on the traditional shake-flask technique.[6]
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Calibrated pipettes
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector (or other quantitative analysis method)
-
0.22 µm syringe filters
Procedure:
-
Preparation of Standard Curve: Prepare a series of known concentrations of this compound in the chosen organic solvent (e.g., DMSO) for generating a standard curve via HPLC.
-
Compound Addition: Add an excess amount of this compound to a glass vial (e.g., 1-2 mg). The excess solid should be clearly visible.
-
Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After shaking, let the vials stand to allow the undissolved compound to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Dilute the filtered supernatant if necessary and analyze it using a validated HPLC method. Determine the concentration of the dissolved compound by comparing the result to the previously generated standard curve. The calculated concentration represents the solubility of the compound in the tested buffer.
Caption: Experimental workflow for determining aqueous solubility via the shake-flask method.
References
- 1. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound MedChemExpress (MCE) [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for In Vitro Degradation Assays Using Pomalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1] Pomalidomide-based PROTACs are a significant subset of these molecules, leveraging the E3 ubiquitin ligase Cereblon (CRBN) to tag a protein of interest (POI) for degradation by the ubiquitin-proteasome system.[2][3][4] This document provides detailed protocols for in vitro assays to quantify the degradation of a target protein induced by Pomalidomide-based PROTACs.
Pomalidomide (B1683931), an immunomodulatory drug (IMiD), binds to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5] By incorporating a pomalidomide moiety linked to a ligand that binds a specific POI, the resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN.[3] This proximity enables the E3 ligase to polyubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome.[3][6] The PROTAC molecule is then released to engage in further catalytic cycles of degradation.[3]
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this activity are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[7][8][9] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum achievable level of protein degradation.[7][8][9]
This document outlines two common and robust methods for assessing PROTAC-mediated protein degradation in vitro: Western Blotting and the HiBiT Protein Tagging System.
Signaling Pathway of Pomalidomide PROTAC Action
The mechanism of action of a Pomalidomide-based PROTAC involves hijacking the cell's natural protein disposal machinery. The PROTAC molecule acts as a bridge, bringing the target protein and the CRBN E3 ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. research.chalmers.se [research.chalmers.se]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Pomalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate unwanted proteins by harnessing the cell's own protein degradation machinery.[1][2] Pomalidomide (B1683931), an immunomodulatory drug (IMiD), is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] Pomalidomide-based PROTACs are heterobifunctional molecules that consist of a pomalidomide moiety to recruit CRBN, a ligand to bind to a specific protein of interest (POI), and a linker connecting the two.[4] By inducing the proximity of the POI to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][5]
Western blotting is a fundamental and widely used technique to qualitatively and quantitatively assess the degradation of a target protein following treatment with a Pomalidomide-based PROTAC.[2][6] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), which are crucial for evaluating the potency and efficacy of a PROTAC.[1][2] These application notes provide a detailed protocol for utilizing Western blotting to quantitatively measure protein degradation induced by Pomalidomide PROTACs.
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The pomalidomide end of the PROTAC binds to the E3 ubiquitin ligase Cereblon (CRBN), while the other end binds to the target protein of interest (POI). This forms a ternary complex (POI-PROTAC-CRBN), bringing the POI into close proximity with the E3 ligase.[1] This induced proximity allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI, leading to the formation of a polyubiquitin (B1169507) chain. This polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][7] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
Experimental Protocols
A. Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach 70-80% confluency.[1]
-
PROTAC Preparation: Prepare a stock solution of the Pomalidomide PROTAC in a suitable solvent, such as DMSO.
-
PROTAC Treatment:
-
Incubation: Incubate the cells at 37°C in a humidified incubator for the desired treatment period.[2]
B. Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[1]
-
Incubation: Incubate the plates on ice for 15-30 minutes with occasional agitation to ensure complete lysis.[6]
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new tube.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[1]
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[6] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. A primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) should also be used.[6]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[8]
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[2]
D. Data Analysis
-
Densitometry: Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).[8]
-
Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control for each sample.[2]
-
Calculation of Percent Degradation: Calculate the percentage of protein degradation relative to the vehicle-treated control using the following formula: % Degradation = (1 - (Normalized Target Protein Intensity in Treated Sample / Normalized Target Protein Intensity in Vehicle Control)) * 100
-
Dose-Response Curve and DC50 Determination: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[6]
Data Presentation
Quantitative data from Western blot analysis should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Dependent Degradation of Target Protein X by a Pomalidomide PROTAC
| PROTAC Concentration (nM) | Normalized Target Protein Level | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 50 | 0.23 | 77 |
| 100 | 0.11 | 89 |
| 500 | 0.08 | 92 |
Table 2: Time-Course of Target Protein X Degradation by a Pomalidomide PROTAC at a Fixed Concentration (e.g., 100 nM)
| Treatment Time (hours) | Normalized Target Protein Level | % Degradation |
| 0 | 1.00 | 0 |
| 2 | 0.78 | 22 |
| 4 | 0.45 | 55 |
| 8 | 0.21 | 79 |
| 16 | 0.12 | 88 |
| 24 | 0.10 | 90 |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the functional validation of Pomalidomide PROTACs using Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. benchchem.com [benchchem.com]
Determining Efficacy of Pomalidomide-Based Degraders: Application Notes and Protocols for DC50 and Dmax Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, and pomalidomide-based degraders, a class of molecules known as Proteolysis Targeting Chimeras (PROTACs), are at the forefront of this innovation. These bifunctional molecules recruit a target protein (Protein of Interest or POI) to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The efficacy of these degraders is quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of protein degradation achievable.[3][4] This document provides detailed application notes and protocols for the determination of DC50 and Dmax values for pomalidomide-based degraders, enabling researchers to accurately assess and compare the potency and efficacy of their compounds.
Signaling Pathway of Pomalidomide-Based Degrader-Mediated Protein Degradation
Pomalidomide-based degraders function by hijacking the ubiquitin-proteasome system (UPS).[5][6] The degrader molecule simultaneously binds to the POI and the CRBN E3 ubiquitin ligase, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1][2] This proximity induces the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Pomalidomide-PEG8 PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pomalidomide-PEG8 PROTACs
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that, instead of merely inhibiting the function of a target protein, mediate its degradation. These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This document focuses on a specific class of PROTACs that utilize pomalidomide (B1683931) as the E3 ligase ligand and an 8-unit polyethylene (B3416737) glycol (PEG8) chain as the linker.
Pomalidomide is a potent binder of Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This interaction is harnessed by the PROTAC to bring the cellular protein degradation machinery into close proximity with the POI. The PEG8 linker provides the necessary flexibility and spatial orientation to facilitate the formation of a stable ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[2] The formation of this ternary complex is the critical first step in the catalytic cycle of PROTAC-mediated protein degradation. Once the POI is brought into proximity with the E3 ligase, it is polyubiquitinated, marking it for degradation by the 26S proteasome.[2]
The modular nature of Pomalidomide-PEG8 PROTACs allows for the targeting of a wide array of proteins by simply changing the POI-binding ligand. This versatility has made them a valuable tool in drug discovery for targeting proteins previously considered "undruggable."[2]
Mechanism of Action: Pomalidomide-PEG8 PROTAC Signaling Pathway
The signaling pathway for a Pomalidomide-PEG8 PROTAC involves hijacking the cell's natural ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.
References
Troubleshooting & Optimization
Optimizing PEG Linker Length for PROTAC Efficiency: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for optimizing Polyethylene Glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs) to enhance their degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of a PEG linker in a PROTAC, and why is its length critical for efficiency?
A PROTAC is a heterobifunctional molecule that consists of a ligand for a target Protein of Interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker's role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3]
The length of the PEG linker is a critical parameter that significantly influences the efficacy of a PROTAC.[4]
-
If the linker is too short , it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[5]
-
If the linker is too long , it may lead to an unstable and inefficient ternary complex, as it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[5]
Therefore, optimizing the linker length is a crucial step in the development of potent and selective PROTACs.[3]
Q2: What are the most common types of linkers used in PROTAC design besides PEGs?
While PEG linkers are widely used due to their hydrophilicity and tunable length, other common linker types include:
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[5]
-
Rigid Linkers: These often incorporate cyclic structures like piperazine (B1678402) or piperidine (B6355638) to introduce conformational constraints, which can help in pre-organizing the PROTAC into a bioactive conformation.[5]
Q3: How does linker composition affect PROTAC performance beyond its length?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance metabolic stability.[5]
Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.[8]
To mitigate the hook effect:
-
Optimize PROTAC Concentration: Conduct a detailed dose-response experiment to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[6]
-
Enhance Ternary Complex Cooperativity: Linker design can influence the stability of the ternary complex. A linker that promotes strong positive cooperativity can help to mitigate the hook effect.[9]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development. Here are several potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Recommendation | Experimental Verification |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8). | Western Blot to assess protein degradation with the new PROTAC library. |
| Inefficient Ternary Complex Formation | The linker may not be facilitating a productive ternary complex conformation. | Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET™ to directly assess ternary complex formation and stability.[10][11] |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, may hinder its entry into cells. | Perform a Caco-2 permeability assay to evaluate cell permeability.[12] Consider synthesizing PROTACs with different linker compositions to improve uptake. |
| Cellular Efflux | The PROTAC may be actively transported out of the cells by efflux pumps. | Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations. |
Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.
| Potential Cause | Troubleshooting Recommendation | Experimental Verification |
| High PROTAC Concentration | High concentrations favor the formation of non-productive binary complexes. | Perform a detailed dose-response curve with a wider range of concentrations, including lower ones, to identify the optimal concentration for maximal degradation (Dmax).[6] |
| Suboptimal Ternary Complex Stability | An inefficient linker can lead to unstable ternary complexes, exacerbating the hook effect. | Modify the linker to improve the stability and cooperativity of the ternary complex. This can be assessed through SPR or NanoBRET™ assays.[11][13] |
Quantitative Data on PEG Linker Length and PROTAC Efficiency
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data from Reference[5] |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| Data from Reference[5] |
Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| NC-1 | PEG-based | 2.2 | 97 |
| Data from Reference[2] |
Table 4: Degradation of PI3K and mTOR by a Dual-Targeting PROTAC
| Target Protein | DC50 (nM) | Dmax (%) |
| p110α | 227.4 | 71.3 |
| p110γ | 42.23 | 88.6 |
| mTOR | 45.4 | 74.9 |
| PROTAC GP262 with a C8 alkyl linker in MDA-MB-231 cells. Data from Reference[14] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[15][16]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[5]
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.[5]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general workflow for assessing the formation and stability of the ternary complex using SPR.[13]
Procedure:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The kinetics of association and dissociation can be measured to determine the stability of the complex.
NanoBRET™ Ternary Complex Assay
This protocol outlines the steps to monitor ternary complex formation in live cells.[11]
Procedure:
-
Cell Preparation: Co-express a NanoLuc® luciferase-tagged target protein (donor) and a HaloTag®-tagged E3 ligase (acceptor) in cells.
-
Compound Treatment: Treat the cells with the PROTAC at various concentrations.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the Nano-Glo® Vivazine Substrate (donor) to the cells.
-
Signal Measurement: Measure the donor emission (at 460 nm) and acceptor emission (at 618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increased ratio indicates ternary complex formation.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot experimental workflow.
Caption: A logical workflow for troubleshooting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 12. enamine.net [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Pomalidom-ide-PROTAC Synthesis and Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Pomalidomide-based PROTAC?
Pomalidomide-based PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2][3] The PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, Pomalidomide (B1683931), which binds to Cereblon (CRBN)), and a chemical linker that connects the two.[2][4][5]
By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target protein.[6][7][8] This proximity-induced event facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][3] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[2][7]
Caption: Pomalidomide-PROTAC signaling pathway.
Q2: My synthesized Pomalidomide-PROTAC shows low degradation efficiency. What are the common causes?
Low degradation efficiency is a frequent challenge and can stem from several factors related to the PROTAC's design and the experimental conditions.[6]
-
Inefficient Ternary Complex Formation: The stability and proper conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase) are crucial for successful ubiquitination and degradation.[6][9] An unstable or geometrically unfavorable complex will result in poor degradation.
-
Poor Linker Design: The linker's length, composition, and attachment points are critical. An improperly designed linker can cause steric hindrance or an unproductive orientation of the target protein and E3 ligase.[6][9]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor cell permeability and solubility.[6][10] If the PROTAC cannot effectively enter the cell and reach its target, degradation will be minimal.[6][11]
-
"Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes (PROTAC-Target or PROTAC-E3 ligase), which reduces the concentration of the productive ternary complex and decreases degradation efficiency.[6][7][9]
Q3: How do I troubleshoot the "Hook Effect"?
The "hook effect" presents as a bell-shaped dose-response curve, where degradation decreases at higher PROTAC concentrations.[6] To troubleshoot this:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal degradation concentration (DC50) and the concentration at which the effect begins to diminish.[6]
-
Use Optimal Concentrations: For subsequent experiments, use concentrations at or near the peak of the degradation curve to ensure maximal efficacy.[6]
Troubleshooting Guides
Synthesis and Conjugation Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield during linker attachment to Pomalidomide | Inefficient reaction conditions. | Optimize the synthetic route. For amide bond formation, consider using coupling agents like HATU with a non-nucleophilic base such as DIPEA in an anhydrous solvent like DMF.[12] For nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide, consider using DMSO as a solvent at elevated temperatures (e.g., 90°C) to improve yields and avoid side products.[13][14] |
| Side reactions, such as acylation of the imide nitrogen.[13] | Carefully control reaction conditions, particularly temperature and the choice of base. | |
| Inefficient "click chemistry" conjugation (e.g., CuAAC) | Impure starting materials (azide or alkyne). | Ensure the purity of your Pomalidomide-azide linker and the alkyne-functionalized target ligand using techniques like NMR and LC-MS. |
| Inactive copper catalyst. | Use a freshly prepared solution of the copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[2][12] | |
| Poor solvent choice. | A mixture of solvents like DMF/t-BuOH/H₂O is often effective for CuAAC reactions.[2] | |
| Difficulty in purifying the final PROTAC | Formation of byproducts. | Optimize reaction conditions to minimize side reactions. Consider using "click chemistry" for the final conjugation step as it is often high-yielding and produces fewer byproducts.[6] |
| PROTAC instability. | Assess the stability of your PROTAC under the purification conditions. Some PROTACs may be sensitive to pH or temperature. |
Cell-Based Assay Issues
| Problem | Possible Cause | Suggested Solution |
| No or low target protein degradation | Poor cell permeability of the PROTAC.[9][11] | Modify the PROTAC linker to improve its physicochemical properties, such as reducing polarity.[9] Prodrug strategies can also be employed to mask polar groups.[9] |
| Insufficient expression of CRBN in the cell line.[15] | Confirm CRBN expression levels in your target cells using Western blot or qPCR.[6][15] | |
| PROTAC instability in cell culture media.[9] | Assess the stability of your PROTAC in the experimental media over the time course of the assay.[9] | |
| Lack of ternary complex formation. | Perform a ternary complex formation assay, such as FRET or AlphaLISA, to confirm the interaction between the target protein, PROTAC, and E3 ligase.[9] | |
| Unproductive ternary complex geometry. | If a ternary complex forms but no degradation occurs, it may indicate an unproductive conformation. Redesigning the linker (length, composition, attachment points) may be necessary.[9] | |
| Off-target protein degradation | Inherent activity of the Pomalidomide moiety. | Pomalidomide itself can induce the degradation of certain zinc-finger proteins like IKZF1 and IKZF3.[15] Run a control with pomalidomide alone to distinguish its effects from that of the PROTAC.[15] |
| Non-specific binding of the PROTAC. | Use a more selective warhead for your protein of interest. Systematically vary the linker design to improve selectivity.[9] Consider using a different E3 ligase.[9] | |
| High PROTAC concentration. | Use concentrations around the DC50 value for your target protein to minimize non-specific interactions.[15] |
Experimental Protocols
Protocol: Western Blot for PROTAC-Mediated Protein Degradation
This protocol assesses the ability of a Pomalidomide-based PROTAC to induce the degradation of its target protein in cultured cells.[2]
1. Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time period.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
2. Protein Quantification:
-
Quantify the protein concentration in each lysate using a BCA or Bradford assay.[9]
3. SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[9]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[9]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[9]
5. Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.[9]
-
Quantify band intensities and normalize the target protein signal to the loading control.[2][9]
-
Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.[9]
Caption: Workflow for Western blot analysis.
Protocol: Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[9]
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[9]
-
Lyse cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.[9]
2. Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.[9]
3. Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.[9]
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.[9]
Quantitative Data Summary
The efficacy of PROTACs is often evaluated by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The linker plays a crucial role in these parameters.
Table 1: Representative Data on the Effect of Linker Length on BRD4 Degradation [5][9]
| PROTAC Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG3 | 10 | 50 | >90 |
| PEG4 | 13 | 25 | >95 |
| PEG5 | 16 | 15 | >98 |
| PEG6 | 19 | 30 | >95 |
| Note: This data is representative and will vary depending on the specific target protein, ligands, and cell line used. |
Table 2: Comparison of Pomalidomide- vs. Thalidomide-Based PROTACs for BRD4 Degradation [5]
| E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| Pomalidomide | PEG4 | ~10-30 | >90 |
| Thalidomide | PEG4 | ~50-100 | ~80-90 |
| Note: Data is compiled from different studies and experimental conditions may vary. Pomalidomide-based PROTACs often exhibit higher potency.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-5'-PEG8-C2-COOH Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-5'-PEG8-C2-COOH and related derivatives. The focus is on addressing common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound is a synthetic compound that links the immunomodulatory drug Pomalidomide (B1683931) to a polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid. This derivative is often used in the development of Proteolysis Targeting Chimeras (PROTACs), where Pomalidomide acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). Pomalidomide itself has low aqueous solubility.[1][2] While PEGylation is a common strategy to enhance the solubility of molecules, challenges can still arise, especially at higher concentrations required for in vitro and in vivo experiments.[3][4][5][6][]
Q2: What is the expected solubility of this compound?
A2: The solubility of this compound can vary depending on the solvent system. For instance, in a 1:6 solution of DMSO:PBS (pH 7.2), the solubility of the parent pomalidomide is approximately 0.14 mg/ml.[1] For the PEGylated derivative, a solubility of ≥ 2.5 mg/mL (3.58 mM) is achievable in specific solvent systems.[8] It is crucial to consult the manufacturer's technical data sheet for the specific lot you are using.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's hydrophobic nature.[1] It is best to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the desired aqueous buffer.
Q4: How does PEGylation improve the solubility of Pomalidomide?
A4: Polyethylene glycol (PEG) is a hydrophilic polymer. Covalently attaching PEG chains to a molecule, a process called PEGylation, can increase its hydrodynamic size and mask its hydrophobic regions.[5] This modification generally leads to improved water solubility and can also enhance pharmacokinetic properties such as extending the circulating half-life of the molecule.[3][4][]
Q5: Are there alternative methods to improve the solubility of Pomalidomide derivatives?
A5: Yes, several formulation strategies can be employed for poorly soluble drugs. For Pomalidomide, complexation with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), has been shown to significantly increase its aqueous solubility.[9][10] Other general techniques include the use of co-solvents, solid dispersions, and lipid-based formulations.[11][12][13]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO can be toxic to cells).- Use a co-solvent system. A common formulation includes PEG300 and a surfactant like Tween-80.[8]- Consider using a cyclodextrin-based formulation to enhance aqueous solubility.[9][10] |
| Cloudy or hazy solution after initial dissolution. | Incomplete dissolution of the compound. | - Gently warm the solution (e.g., to 37°C) and/or use a sonicator to aid dissolution.[8]- Ensure the solvent is of high purity and the compound has not degraded. |
| Difficulty dissolving the compound in DMSO. | The compound may require ultrasonic assistance for complete dissolution in DMSO at high concentrations. | - Use an ultrasonic bath to facilitate the dissolution of the compound in DMSO.[14] |
| Phase separation observed during preparation. | The solvent system is not optimal for the desired concentration. | - Similar to precipitation issues, utilize heat and/or sonication to aid dissolution.[8]- Re-evaluate the solvent system. Consider the protocols provided in the "Quantitative Data on Solubility" section below. |
Quantitative Data on Solubility
The following tables summarize solubility data and preparation protocols for Pomalidomide derivatives.
Table 1: Solubility of Pomalidomide in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~15 mg/mL | [1] |
| Dimethyl formamide | ~10 mg/mL | [1] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [1] |
| Aqueous solutions (all pH) | ~0.01 mg/mL | [2] |
Table 2: Example Dissolution Protocols for Pomalidomide-PEG-COOH Derivatives
| Protocol | Solvent Composition | Achievable Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.58 mM) | [8] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.58 mM) | [8] |
| 3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.34 mM) | [15] |
| 4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.34 mM) | [15] |
Experimental Protocols
Protocol for Preparing a 2.5 mg/mL Solution using a Co-solvent System
This protocol is adapted from publicly available data for this compound.[8]
-
Prepare a stock solution in DMSO: Dissolve the compound in DMSO to make a 25.0 mg/mL stock solution. Use of an ultrasonic bath may be necessary.
-
Add PEG300: For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add Tween-80: To the mixture from step 2, add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add Saline: Add 450 µL of saline to the mixture and mix to bring the final volume to 1 mL. The final concentration will be 2.5 mg/mL.
Standard Shake-Flask Method for Solubility Measurement
The shake-flask method is a widely recognized technique for determining equilibrium solubility.[16][17][18]
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent system in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
Visualizations
Pomalidomide's Mechanism of Action
Pomalidomide functions by binding to the Cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex.[][20] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[21][22]
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address solubility challenges with this compound derivatives.
Caption: A step-by-step guide to troubleshooting solubility problems.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. researchgate.net [researchgate.net]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 22. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation with PEG8 Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of PEG8 linkers to overcome steric hindrance in the formation of proteolysis targeting chimera (PROTAC) ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups that prevents the productive formation of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] This can occur if the linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC is too short or positions the proteins in an orientation that leads to clashes between them.[][4]
Q2: Why is a PEG8 linker often used as a starting point in PROTAC design to mitigate steric hindrance?
A2: A PEG8 linker is a common starting point in PROTAC design for several reasons:[5]
-
Flexibility: The polyethylene (B3416737) glycol (PEG) chain is highly flexible, allowing the PROTAC to adopt multiple conformations. This flexibility can be crucial for enabling the target protein and E3 ligase to find a productive orientation for ternary complex formation, thereby overcoming potential steric clashes.[5]
-
Hydrophilicity: PEG linkers enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules and can improve their pharmacokinetic properties.[6][7]
-
Tunable Length: PEG linkers are synthetically versatile, and their length can be easily modified (e.g., PEG4, PEG6, PEG10) to empirically determine the optimal distance for a specific target and E3 ligase pair.[8]
Q3: What are the signs that steric hindrance might be negatively impacting my PROTAC's efficacy, even with a PEG8 linker?
A3: Several signs can indicate that steric hindrance is an issue:
-
Poor Degradation Efficiency: Low Dmax (maximum degradation) and high DC50 (concentration for 50% degradation) values in cellular degradation assays, despite good binding of the PROTAC to both the target protein and the E3 ligase individually (binary affinity).[2]
-
Weak Ternary Complex Formation: Difficulty in detecting a stable ternary complex using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET/TR-FRET.[2][9]
-
Negative Cooperativity: A cooperativity factor (alpha) of less than 1, as determined by biophysical assays, indicates that the binding of one protein partner hinders the binding of the other, which can be a result of steric clashes.[2]
-
A Pronounced "Hook Effect": While the hook effect is concentration-dependent, a linker that promotes an unstable or sterically hindered ternary complex can exacerbate it, leading to a sharp decrease in degradation at higher PROTAC concentrations.[5]
Q4: Beyond changing the linker length, what other strategies can be employed to overcome steric hindrance?
A4: If varying the PEG linker length is not sufficient, consider these strategies:
-
Change the Linker Attachment Point: Altering the position where the linker is attached to either the target-binding ligand or the E3 ligase ligand can significantly change the relative orientation of the two proteins in the ternary complex.[]
-
Modify Linker Composition: Introducing more rigid or flexible elements into the linker can alter its conformational dynamics and potentially lead to a more productive ternary complex.[10]
-
Computational Modeling: Utilize molecular docking and modeling to predict the structure of the ternary complex and identify potential steric clashes, which can guide the rational design of new PROTACs.[11][12][13]
Troubleshooting Guides
Problem 1: My PROTAC with a PEG8 linker shows low or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG10, PEG12) to determine the optimal length for your specific system.[5][14] |
| Inefficient Ternary Complex Formation | Directly assess ternary complex formation using biophysical assays like ITC or SPR, or in-cell assays like NanoBRET or TR-FRET. A weak or absent signal suggests the PEG8 linker is not facilitating a stable complex.[7][9] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can sometimes limit passive diffusion across the cell membrane. Evaluate cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Consider designing PROTACs with more hydrophobic linkers (e.g., alkyl chains) if permeability is low.[15] |
| Incorrect E3 Ligase Choice | Ensure that the chosen E3 ligase is expressed and active in your cell line of interest.[7] |
Problem 2: I'm observing a significant "hook effect" at low PROTAC concentrations.
| Possible Cause | Troubleshooting Steps |
| Unstable Ternary Complex | A linker that does not promote a stable ternary complex can lead to a more pronounced hook effect. Optimize the linker to improve the stability of the ternary complex.[5] |
| High Binary Binding Affinities | Very high affinities of the PROTAC for either the target protein or the E3 ligase alone can favor the formation of non-productive binary complexes. Consider designing PROTACs with slightly weaker binary affinities to favor the formation of the ternary complex.[7] |
| Poor Cooperativity | A lack of positive cooperativity (alpha < 1) indicates that the formation of the ternary complex is not energetically favorable. This can be due to steric hindrance. Re-evaluate linker length and attachment points to improve cooperativity.[2] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples illustrating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 9 | >1000 | <20 |
| PROTAC 2 | 12 | 250 | 60 |
| PROTAC 3 | 16 (similar to PEG4-5) | 50 | >90 |
| PROTAC 4 | 19 | 150 | 75 |
| PROTAC 5 | 21 | 300 | 50 |
Data adapted from a study by Cyrus et al. and is representative of the trend observed.[8]
Table 2: Hypothetical Comparison of PEG Linker Length on "Protein X" Degradation
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG4 | 120 | 70 |
| PROTAC-B | PEG6 | 55 | 85 |
| PROTAC-C | PEG8 | 25 | >95 |
| PROTAC-D | PEG10 | 80 | 80 |
| PROTAC-E | PEG12 | 200 | 65 |
This table presents a hypothetical scenario to illustrate the optimization of linker length around a PEG8 core.
Experimental Protocols
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein induced by a PROTAC.[16][17]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
This protocol measures the thermodynamic parameters of binary and ternary complex formation.[9][18][19]
Materials:
-
Purified target protein, E3 ligase, and PROTAC
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and the PROTAC against the same buffer to minimize heats of dilution. Determine accurate concentrations.
-
Binary Binding Experiments:
-
PROTAC into Target Protein: Titrate the PROTAC into the target protein solution to determine the binary binding affinity (Kd1).
-
PROTAC into E3 Ligase: Titrate the PROTAC into the E3 ligase solution to determine the second binary binding affinity (Kd2).
-
-
Ternary Complex Experiment:
-
Prepare a solution of the target protein and E3 ligase in the ITC cell.
-
Titrate the PROTAC into the protein mixture.
-
-
Data Analysis:
-
Analyze the binding isotherms to determine the binding affinities (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Calculate the cooperativity factor (α = Kd1 * Kd2 / (Kd_ternary * [Protein])) to assess the stability of the ternary complex.
-
NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time detection of ternary complex formation in a cellular environment.[20][21][22]
Materials:
-
Cells co-transfected with NanoLuc®-fused target protein and HaloTag®-fused E3 ligase expression vectors
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Procedure:
-
Cell Transfection: Co-transfect cells with the expression vectors for the NanoLuc®-target and HaloTag®-E3 ligase fusions.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for optimizing PROTAC linker design.
Caption: A logical guide for troubleshooting PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. profiles.foxchase.org [profiles.foxchase.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 22. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Pomalidomide-based PROTAC off-target effects and how to minimize them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and minimizing off-target effects to enhance the specificity and therapeutic potential of these novel protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The primary off-target effects of pomalidomide-based PROTACs stem from the inherent activity of the pomalidomide (B1683931) moiety. Pomalidomide acts as a "molecular glue" that recruits unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1] The most well-characterized off-targets are a family of zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2][3] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[1]
Q2: How can I minimize off-target degradation of zinc-finger proteins?
A2: A key strategy to minimize the off-target degradation of zinc-finger (ZF) proteins is to modify the pomalidomide scaffold.[4][5] Research has demonstrated that introducing chemical modifications at the C5 position of pomalidomide's phthalimide (B116566) ring can create steric hindrance.[5][6][7][8] This steric clash disrupts the interaction with endogenous ZF proteins, thereby reducing their degradation, while maintaining the recruitment of the CRBN E3 ligase for on-target activity.[5][8] In contrast, modifications at the C4 position have been associated with greater off-target ZF degradation.[5]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[1][5] This occurs because at high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[1][9] These non-productive binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC-E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.[1] Therefore, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation and to minimize experiments at concentrations that could induce the hook effect and potential off-target activity.[5]
Q4: How do I choose the right linker for my pomalidomide-based PROTAC?
A4: The linker connecting the pomalidomide moiety to the target protein ligand is a critical determinant of PROTAC efficacy and selectivity. Key considerations include:
-
Length: The linker must have an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and CRBN. A linker that is too short or too long can prevent this.[5]
-
Composition: The chemical nature of the linker (e.g., PEG-based, aliphatic) can influence the solubility, cell permeability, and overall physicochemical properties of the PROTAC.[10]
-
Attachment Point: For minimizing off-target effects, the linker should be attached to the C5 position of the pomalidomide molecule.[5]
It is often necessary to synthesize a small library of PROTACs with varying linker lengths and compositions to empirically determine the optimal design for a specific target.[5]
Q5: What experimental methods can I use to assess the off-target profile of my PROTAC?
A5: A comprehensive assessment of off-target effects typically involves a multi-pronged approach:
-
Global Proteomics: Mass spectrometry-based global proteomics is the cornerstone for unbiasedly identifying all proteins that are degraded upon PROTAC treatment.[4][9][11][12] This allows for a comparison of protein abundance in PROTAC-treated versus control-treated cells.[9]
-
Western Blotting: This technique is used to validate and quantify the degradation of specific on-target and potential off-target proteins identified through proteomics or predicted based on the pomalidomide scaffold (e.g., IKZF1, ZFP91).[5][11]
-
Ternary Complex Formation Assays: Techniques like co-immunoprecipitation or biophysical assays such as TR-FRET and NanoBRET can be used to verify the formation of a stable ternary complex between the PROTAC, the target protein, and CRBN.[5][11] These assays can also be adapted to assess the formation of off-target ternary complexes.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement with both the intended target and potential off-targets in a cellular context.[9][13]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide moiety is recruiting neosubstrates to CRBN. The linker attachment is not at the optimal C5 position. The PROTAC concentration is too high. | - Confirm that the linker is attached at the C5 position of the pomalidomide phthalimide ring.[5] - Perform a global proteomics analysis to identify the scope of off-target degradation.[5] - Consider further modifications to the pomalidomide scaffold, such as adding a fluoro group at the C6 position, which has been shown to further reduce ZF degradation for certain linkers.[5][14] - Titrate the PROTAC concentration to find the optimal window that maximizes on-target degradation while minimizing off-target effects. |
| Lack of On-Target Degradation | Poor cell permeability of the PROTAC. Inefficient ternary complex formation. Issues with the ubiquitin-proteasome machinery in the cell line. The target-binding portion of the PROTAC has lost affinity after conjugation. | - Assess cell permeability using a suitable assay.[11] - Verify the formation of a stable ternary complex using techniques like co-immunoprecipitation or NanoBRET™.[5][11] - Ensure the cell line used has a functional ubiquitin-proteasome system.[11] - Synthesize a library of PROTACs with varying linker lengths and compositions to identify an optimal configuration for ternary complex formation.[5] - Confirm that the target-binding ligand retains high affinity for the protein of interest after conjugation.[5] |
| "Hook Effect" Observed in Degradation Assays | Excess bifunctional PROTAC molecules are disrupting the formation of the productive ternary complex. | - Perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax).[5] - Conduct subsequent experiments within this optimal concentration range to avoid the hook effect.[5] |
| Inconsistent Results Between Experiments | Variability in cell culture conditions (e.g., cell passage number, confluency). Reagent quality and stability. Inconsistent experimental execution. | - Maintain consistent cell passage numbers and confluency.[11] - Use freshly prepared reagents and ensure the stability of the PROTAC in the experimental buffer.[11] - Follow a standardized experimental protocol meticulously.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data related to pomalidomide-based PROTACs, focusing on binding affinities and the impact of modifications on off-target degradation.
Table 1: Binding Affinities of Pomalidomide and Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[15] | ~1.2 - 3 µM[15] | Competitive Titration, Competitive Binding Assay, TR-FRET[15] |
| Lenalidomide | ~178 nM[15] | ~1.5 - 3 µM[15] | Competitive Titration, Competitive Binding Assay, TR-FRET[15] |
| Thalidomide | ~250 nM[15] | Not specified | Competitive Titration[15] |
Table 2: Impact of Pomalidomide Modification Position on Off-Target Degradation of ZFP91
Data are approximated from graphical representations in existing literature for illustrative purposes.
| PROTAC Configuration | Relative ZFP91 Degradation (%) |
| C4-linked Pomalidomide PROTAC | ~80% |
| C5-linked Pomalidomide PROTAC | ~20% |
Experimental Protocols
1. Western Blotting for On-Target and Off-Target Protein Degradation
This protocol is to assess the degradation of the target protein and known pomalidomide off-targets (e.g., IKZF1, ZFP91).
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the pomalidomide-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[11]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the protein of interest, a known pomalidomide off-target (e.g., ZFP91 or IKZF1), and a loading control (e.g., GAPDH, Vinculin, or β-actin).[1][5]
-
-
Detection and Analysis:
-
Incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[1]
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation relative to the vehicle control.[1][5]
-
2. Global Proteomics Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying both on-target and off-target degradation events using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, HeLa) to ~80% confluency.[4]
-
Treat cells with the pomalidomide-based PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).[4]
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.[4]
-
-
Protein Extraction, Digestion, and Labeling:
-
Lyse the cell pellets and extract the proteins.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.[9]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.[4]
-
Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities.[4]
-
Identify proteins with significantly decreased abundance in the PROTAC-treated samples compared to the vehicle control as potential degradation targets.[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Pomalidomide PROTAC degradation efficiency issues and solutions
Welcome to the technical support center for Pomalidomide-based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting degradation efficiency issues and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a Pomalidomide-based PROTAC and how does it work? A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1] It consists of three parts: a ligand that binds to your protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] Pomalidomide-based PROTACs use pomalidomide (B1683931) or a derivative to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3] This polyubiquitination marks the POI for destruction by the 26S proteasome, after which the PROTAC can act again.[1][4]
Q2: What is the role of the linker in PROTAC efficiency? A2: The linker is a critical determinant of PROTAC efficacy.[3] Its length, composition, and attachment points dictate the geometry and stability of the ternary complex (POI-PROTAC-CRBN).[1] An improperly designed linker can lead to steric hindrance, preventing complex formation, or may orient the proteins in a non-productive way that does not lead to ubiquitination.[1] Linker properties also significantly affect the PROTAC's physicochemical characteristics, such as solubility and cell permeability.[1][5]
Q3: What is the "hook effect" and how can I mitigate it? A3: The "hook effect" is a phenomenon observed in many PROTAC experiments where degradation efficiency decreases at very high concentrations, resulting in a bell-shaped dose-response curve.[1][6] This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex required for degradation.[1] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range. Using lower concentrations of the PROTAC will favor the formation of the productive ternary complex.[7]
Q4: Why are Pomalidomide-based PROTACs associated with off-target effects? A4: The pomalidomide moiety itself has inherent biological activity. It is known to recruit and induce the degradation of certain endogenous proteins, most notably a class of zinc-finger (ZF) transcription factors.[8][9][10] This can lead to unintended cellular consequences and potential toxicity.[8] These off-target effects are a significant consideration in the design and evaluation of pomalidomide-based PROTACs.
Q5: How can I reduce the off-target degradation of zinc-finger (ZF) proteins? A5: A key strategy to minimize off-target ZF protein degradation is to modify the attachment point of the linker on the pomalidomide scaffold.[11] Research has shown that attaching the linker at the C5 position of the phthalimide (B116566) ring creates steric hindrance that disrupts the interaction with ZF proteins, thereby reducing their degradation.[6][8][9] In contrast, modifications at the C4 position often lead to more significant off-target effects.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Pomalidomide-based PROTACs.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| No or poor degradation of the target protein. | Inefficient Ternary Complex Formation: The linker may be too short (causing steric clash) or too long (preventing a productive conformation).[1][6] | 1. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains) to empirically determine the optimal design.[6][] 2. Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to confirm that the PROTAC can induce a stable ternary complex.[1][13] |
| Poor Cell Permeability: PROTACs are often large molecules with high polar surface area, which can limit their ability to cross the cell membrane.[1][13] | 1. Optimize Linker Composition: Incorporate more hydrophobic alkyl linkers or use prodrug strategies to mask polar groups.[5][13] 2. Measure Intracellular Concentration: Use LC-MS/MS to determine if the PROTAC is reaching its intracellular target. | |
| Low CRBN Expression or Mutation: The cell line used may have low endogenous expression of CRBN, or mutations that prevent pomalidomide binding.[14][15][16] | 1. Confirm CRBN Expression: Use Western blot to verify CRBN protein levels in your cell line.[16] 2. Consider Alternative E3 Ligase: If CRBN levels are insufficient, consider designing a PROTAC that recruits a different E3 ligase, such as VHL.[13] | |
| Issues with Ubiquitin-Proteasome System (UPS): The experimental conditions may be impairing the function of the UPS. | 1. Run a Positive Control: Use a known proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent. An accumulation of the target protein upon co-treatment with the PROTAC and MG132 indicates the UPS is being successfully hijacked.[7][10] 2. Check for Deubiquitination: Add deubiquitinase (DUB) inhibitors to your cell lysis buffer to prevent the removal of ubiquitin tags from your target.[7] | |
| Significant off-target protein degradation observed. | Inherent Pomalidomide Activity: The pomalidomide moiety is recruiting and degrading its own neosubstrates, such as zinc-finger proteins.[8][11] | 1. Use a C5-linked Pomalidomide: Synthesize the PROTAC using a pomalidomide derivative where the linker is attached at the C5 position of the phthalimide ring to sterically block off-target interactions.[6][9] 2. Perform Global Proteomics: Use quantitative mass spectrometry to identify the full scope of on-target and off-target degradation, confirming unintended effects.[9][17] |
| Non-selective Target Warhead: The ligand used to bind the protein of interest may have poor selectivity, leading to the degradation of other proteins. | 1. Increase Warhead Selectivity: If possible, use a more selective and potent binder for your protein of interest.[13] | |
| Acquired resistance in cell lines after prolonged treatment. | Downregulation or Mutation of CRBN: Cells can develop resistance by reducing the expression of CRBN or acquiring mutations that prevent pomalidomide binding.[14][16] | 1. Sequence CRBN Gene: Analyze the CRBN gene in resistant cells to check for mutations. 2. Quantify CRBN Protein: Use Western blot to compare CRBN levels between sensitive and resistant cells.[14] |
| Target Protein Mutations: Mutations can arise in the POI's binding site, preventing the PROTAC from attaching to its target.[14] | 1. Sequence Target Gene: Analyze the gene of the target protein for mutations in the resistant cell line. | |
| Activation of Bypass Signaling Pathways: Cells may compensate for the loss of the target protein by upregulating parallel survival pathways.[14] | 1. Perform Pathway Analysis: Use techniques like RNA-seq or phospho-proteomics to identify upregulated pathways in resistant cells. |
Data Presentation: Impact of Linker and Attachment Point
The following tables summarize representative data illustrating how modifications to the PROTAC structure can impact degradation efficiency. Data is illustrative and based on trends reported in the literature.
Table 1: Impact of Linker Attachment Point on On-Target and Off-Target Degradation
| PROTAC Compound | Linker Attachment | Target Protein | On-Target DC₅₀ | Off-Target (ZFP91) DC₅₀ | Selectivity Improvement |
| PROTAC A | C4-Position | Target X | ~50 nM | ~100 nM | Baseline |
| PROTAC B | C5-Position | Target X | ~40 nM | >1000 nM | >10-fold |
| This table illustrates that moving the linker attachment from the C4 to the C5 position on the pomalidomide ring can significantly reduce off-target degradation of zinc-finger proteins like ZFP91 while maintaining or improving on-target potency.[6][9] |
Table 2: Impact of Linker Length on Degradation Efficiency (Dₘₐₓ)
| PROTAC Compound | E3 Ligase Ligand | Target Protein | Linker Length (atoms) | Dₘₐₓ (%) |
| Degrader 1 | Pomalidomide | p38α | 8 | <10% |
| Degrader 2 | Pomalidomide | p38α | 15 | ~75% |
| Degrader 3 | Pomalidomide | p38α | 16-17 | >90% |
| Degrader 4 | Pomalidomide | p38α | 20 | ~60% |
| This table demonstrates that there is an optimal linker length for achieving maximal degradation (Dₘₐₓ). Linkers that are too short or too long are less effective at forming a productive ternary complex.[1] |
Visualizations and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
My Pomalidomide PROTAC is not degrading the target protein
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during experiments with Pomalidomide-based Proteolysis-Targeting Chimeras (PROTACs). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a Pomalidomide-based PROTAC?
A Pomalidomide-based PROTAC is a heterobifunctional molecule designed to eliminate specific unwanted proteins by co-opting the cell's natural protein disposal system.[1] It consists of three parts: a ligand that binds to your target protein of interest (POI), a Pomalidomide-derived ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The PROTAC simultaneously binds to both the POI and CRBN, forming a ternary complex.[1] This proximity allows the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome.[1][2] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1]
Q2: What is the "hook effect" in PROTAC experiments and how can I mitigate it?
The "hook effect" is a common phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[4][5] This occurs because excessive PROTAC molecules are more likely to form separate binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[4][6]
Mitigation Strategies:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., picomolar to high micromolar) to identify the optimal degradation concentration and observe the characteristic bell-shaped curve.[5]
-
Test Lower Concentrations: Focus experiments in the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[4]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure ternary complex formation at various concentrations, helping to correlate complex stability with the degradation profile.[4]
Q3: My PROTAC shows high off-target degradation of Zinc-Finger (ZF) proteins. How can I reduce this?
Pomalidomide itself can recruit and degrade certain ZF proteins.[7][8] This off-target activity is a known liability.
Strategies to Reduce Off-Target Effects:
-
Confirm Linker Position: Research shows that attaching the linker at the C5 position of the pomalidomide's phthalimide (B116566) ring creates steric hindrance that disrupts the interaction with many endogenous ZF proteins.[7][8] Modifications at the C4 position are associated with greater off-target ZF degradation.[7]
-
Global Proteomics: Conduct quantitative mass spectrometry to identify the full scope of off-target degradation and confirm if ZF proteins are the primary issue.[2]
-
Synthesize Controls: Use a control PROTAC with a different linker position or a modified Pomalidomide moiety to confirm that the off-target effect is due to the CRBN ligand.[2]
Troubleshooting Guide: No Target Degradation Observed
This guide provides a step-by-step workflow to diagnose why your Pomalidomide PROTAC is not degrading its target protein.
Q: My Pomalidomide PROTAC isn't causing degradation. Where do I start?
A: Start with the most fundamental aspects of your experiment: compound integrity and the biological system.
-
Possible Cause 1: Poor PROTAC Physicochemical Properties. PROTACs are often large molecules that may have poor solubility or cell permeability.[4]
-
Solution: Assess the stability and solubility of your PROTAC in your cell culture medium over the time course of your experiment.[4] Consider modifying the linker to improve physicochemical properties, for instance, by incorporating hydrophilic polyethylene (B3416737) glycol (PEG) elements.[9][10]
-
-
Possible Cause 2: Inconsistent Cell Culture Conditions. Cell passage number, confluency, or general health can affect protein expression and the efficiency of the ubiquitin-proteasome system.[4]
-
Solution: Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure uniform seeding densities for all experiments.[4]
-
-
Possible Cause 3: Low E3 Ligase Expression. The chosen E3 ligase, CRBN, may not be expressed at sufficient levels in your cell line.[4]
Q: I've confirmed my setup is correct, but still no degradation. Does my PROTAC bind its targets?
A: You must confirm binary target engagement. The PROTAC must bind to both the target protein and CRBN individually.
-
Possible Cause: Lack of Target or E3 Ligase Engagement. The warhead or the Pomalidomide moiety may not be binding to its intended target within the cell.[4]
-
Solution: Perform target engagement assays to confirm that the PROTAC is binding to both the target protein and CRBN in a cellular context.[4]
-
NanoBRET™/HiBiT Assays: These are live-cell, real-time assays that can quantify PROTAC engagement with either the target protein or the E3 ligase.[11][12]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding.[4]
-
-
| Parameter | PROTAC A (Degrader) | PROTAC B (Non-Degrader) | Control (Warhead only) |
| Target Protein Binding (Kd) | 50 nM | 5 µM | 45 nM |
| CRBN Binding (Kd) | 200 nM | 250 nM | N/A |
| Cellular Target Engagement (EC50) | 100 nM | >10 µM | 90 nM |
| Hypothetical data showing PROTAC B fails to engage the target protein effectively in cells, despite moderate CRBN binding. |
Q: My PROTAC binds both the target and CRBN. Why is it still not working?
A: Binary binding is necessary but not sufficient. The PROTAC must efficiently bring both proteins together to form a stable ternary complex.
-
Possible Cause: Inefficient Ternary Complex Formation. Even if the PROTAC binds both proteins, it may not effectively form a stable ternary complex, which is critical for productive ubiquitination.[] A lack of positive cooperativity can lead to reduced complex stability.[]
-
Solution: Directly measure the formation and stability of the ternary complex using biophysical assays.[9]
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques can measure the kinetics and affinity of ternary complex formation in real-time.[14]
-
Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic data on the binding events, helping to understand the cooperativity of the system.[14]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust assay to detect the proximity of the target and E3 ligase in solution.[15]
-
-
| Parameter | PROTAC A (Degrader) | PROTAC B (Non-Degrader) |
| Ternary Complex KD (SPR) | 25 nM | 1.5 µM |
| Cooperativity (α) | 5 (Positive) | 0.8 (Negative) |
| TR-FRET Signal (Max RFU) | 8500 | 1200 |
| Hypothetical data showing PROTAC B forms a weak, non-cooperative ternary complex, leading to a poor TR-FRET signal. |
Q: A ternary complex forms, but degradation is absent. What is the next step?
A: The geometry of the ternary complex must be productive for the E3 ligase to transfer ubiquitin to the target protein.
-
Possible Cause: No Ubiquitination. The ternary complex may form in a non-productive conformation, where the lysine (B10760008) residues on the target protein are not accessible to the E2-conjugating enzyme associated with CRBN.[4]
-
Solution: Perform an in-cell or in-vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[4][16] A lack of ubiquitination points to a problem with the geometry of the ternary complex.[4]
-
In-Cell Ubiquitination Assay: Immunoprecipitate the target protein from cell lysates treated with the PROTAC and a proteasome inhibitor, then perform a Western blot using an anti-ubiquitin antibody.[16]
-
In-Vitro Ubiquitination Kits: Commercially available kits provide the necessary components (E1, E2, E3, ubiquitin) to test for PROTAC-mediated ubiquitination directly.[17][18]
-
-
Q: My protein is ubiquitinated but not degraded. What could be wrong?
A: If ubiquitination is confirmed, the final step is degradation by the proteasome. You should verify that this cellular machinery is functional.
-
Possible Cause: Impaired Proteasome Function. The ubiquitin-proteasome system (UPS) in your cells might be compromised, or the polyubiquitin (B1169507) chain may not be recognized by the proteasome.
-
Solution: Use a proteasome inhibitor as a control. Pre-treating cells with an inhibitor like MG-132 or carfilzomib (B1684676) before adding your active PROTAC should "rescue" the target protein from degradation.[19] If you see degradation with your PROTAC alone but this degradation is blocked by a proteasome inhibitor, it confirms the degradation is proteasome-dependent.[19] If you never observe degradation, even without an inhibitor, but you do see ubiquitination, there could be an issue with the type of ubiquitin linkage or recognition by the proteasome.
-
Q: I've gone through all the steps, and it seems my PROTAC itself is the problem. What now?
A: If you have ruled out issues with the biological system and confirmed a lack of productive ternary complex formation or ubiquitination, the PROTAC design needs to be re-evaluated.
-
Possible Cause: Suboptimal Linker Design. The linker is a critical determinant of PROTAC efficacy.[5] Its length and composition dictate the geometry of the ternary complex.[20][21] A linker that is too short can cause steric clashes, while one that is too long may not effectively bring the proteins together.[9][21]
| PROTAC Variant | Linker Type | Linker Length (atoms) | Dmax (%) | DC50 (nM) |
| PROTAC C-1 | PEG | 8 | 15% | >1000 |
| PROTAC C-2 | PEG | 12 | 92% | 50 |
| PROTAC C-3 | PEG | 16 | 65% | 250 |
| PROTAC D-1 | Alkyl | 12 | 78% | 120 |
| Hypothetical data from a linker optimization study, showing that a 12-atom PEG linker is optimal for this particular target. |
Key Experimental Protocols
Protocol 1: In-Cell Ubiquitination Assay via Immunoprecipitation
This protocol is used to determine if the target protein is ubiquitinated in cells upon PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours to allow ubiquitinated proteins to accumulate. Add your Pomalidomide PROTAC or vehicle control (DMSO) and incubate for the desired time (e.g., 4-8 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA) containing protease inhibitors and a deubiquitinase inhibitor (e.g., NEM).
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate with a primary antibody against your target protein overnight at 4°C. Add fresh Protein A/G beads to pull down the antibody-protein complex.
-
Western Blot: Wash the beads extensively. Elute the bound proteins and resolve them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for ubiquitin. A high molecular weight smear or ladder of bands in the PROTAC-treated lane indicates polyubiquitination.[16] Re-probe the membrane with an antibody for your target protein to confirm successful immunoprecipitation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses whether the PROTAC binds to the target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with your PROTAC or vehicle control at the desired concentration for a specific time.
-
Heating: Harvest the cells, wash, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Analysis: Analyze the soluble fraction by Western blot, probing for the target protein. A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates that the PROTAC has bound to and stabilized the target protein.[4]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex
This protocol is used to verify the formation of the Target-PROTAC-CRBN complex in cells.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).
-
Lysis: Lyse the cells in a gentle, non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against your target protein (or against CRBN).
-
Pull-down and Wash: Use Protein A/G beads to pull down the antibody-protein complexes. Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the proteins and analyze by Western blot. Probe one blot with an antibody against CRBN and another with an antibody against the target protein.
-
Analysis: The presence of a CRBN band in the sample where the target protein was pulled down (and vice-versa) indicates the formation of the ternary complex.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Ternary Complex Formation [promega.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. lifesensors.com [lifesensors.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Technical Support Center: Optimizing Ternary Complex Formation with Pomalidomide-PEG8 Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the formation of ternary complexes involving PROTACs that utilize a Pomalidomide-PEG8 linker to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Troubleshooting Guide
This guide is designed to address common problems encountered during the development and characterization of Pomalidomide-based PROTACs.
| Problem | Question to Ask | Possible Causes | Troubleshooting Steps & Recommendations |
| Issue 1: Minimal or No Target Protein Degradation | Is the PROTAC molecule stable, pure, and active? | 1. Compound Integrity: The PROTAC may have degraded during storage or handling. 2. Cellular Permeability: The PROTAC may not be efficiently entering the cells.[1][2] 3. Binary Engagement: The PROTAC may not be binding to the target protein and/or CRBN.[3] 4. Inefficient Ternary Complex Formation: The Pomalidomide-PEG8 linker may not be optimal for facilitating a stable ternary complex with the specific target protein.[2][4] | 1. Verify Compound Integrity: Confirm the chemical structure and purity of the PROTAC using LC-MS and NMR. Test a fresh batch if necessary.[5] 2. Assess Cell Permeability: Use LC-MS/MS to quantify the intracellular concentration of the PROTAC.[5] If permeability is low, consider linker modifications to improve physicochemical properties.[1] 3. Confirm Binary Binding: Measure the binding affinity of the PROTAC to both the isolated target protein and the CRBN E3 ligase using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[3][6][7] 4. Evaluate Ternary Complex Formation: Use assays like NanoBRET in live cells or pull-down assays with purified proteins to directly assess ternary complex formation.[8][9] |
| Issue 2: The "Hook Effect" is Observed | Is degradation efficiency decreasing at higher PROTAC concentrations? | 1. Formation of Non-Productive Binary Complexes: At high concentrations, the PROTAC can independently bind to the target protein and CRBN, preventing the formation of the productive ternary complex.[2][10] | 1. Perform a Full Dose-Response Curve: Titrate the PROTAC over a wide concentration range to accurately determine the optimal concentration for degradation and to characterize the hook effect. 2. Optimize PROTAC Design: A pronounced hook effect may indicate that the ternary complex is not highly stable or cooperative. Consider optimizing the linker length or composition to enhance cooperativity.[2] |
| Issue 3: Significant Off-Target Protein Degradation | Are known Pomalidomide (B1683931) neosubstrates (e.g., IKZF1, IKZF3) being degraded? | 1. Inherent Pomalidomide Activity: The pomalidomide moiety itself can recruit "neosubstrate" proteins like IKZF1 and IKZF3 to CRBN for degradation.[10] 2. High PROTAC Concentration: High concentrations can exacerbate off-target degradation.[10] | 1. Perform Proteomic Profiling: Use quantitative mass spectrometry to get a global view of both on-target and off-target degradation. 2. Titrate to the Lowest Effective Concentration: Use the minimal PROTAC concentration that achieves maximal on-target degradation (Dmax) to reduce off-target effects. 3. Modify the Pomalidomide Scaffold: Consider using Pomalidomide analogs with modifications at the C5 position of the phthalimide (B116566) ring, which can sterically hinder the binding of off-target zinc finger proteins.[10][11] 4. Switch E3 Ligase System: If off-target effects are unavoidable, redesign the PROTAC to utilize a different E3 ligase, such as VHL.[10] |
| Issue 4: Low Ternary Complex Cooperativity | Is the ternary complex less stable than the individual binary complexes? | 1. Unfavorable Protein-Protein Interactions: The target protein and CRBN may have repulsive interactions when brought together by the PROTAC.[12] 2. Suboptimal Linker: The PEG8 linker may be too long, too short, or too flexible, leading to an entropic penalty upon complex formation.[2][4] | 1. Quantify Cooperativity: Use SPR to measure the binding affinity of the PROTAC to one protein in the absence and presence of the other. The ratio of these affinities gives the cooperativity factor (alpha).[3][6][13] An alpha value greater than 1 indicates positive cooperativity.[14] 2. Systematic Linker Optimization: Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG4, PEG6, PEG12) and compositions (e.g., alkyl chains) to identify the optimal linker for productive ternary complex formation.[4][15][16] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Pomalidomide-PEG8 linker in a PROTAC?
A1: A Pomalidomide-PEG8 linker is a component of a heterobifunctional PROTAC designed to induce targeted protein degradation. It has two primary functions:
-
Pomalidomide: This portion of the molecule is a ligand that binds specifically to the Cereblon (CRBN) E3 ubiquitin ligase.[11]
-
PEG8 Linker: This is a polyethylene (B3416737) glycol chain with 8 repeating units. It acts as a flexible spacer connecting the pomalidomide moiety to another ligand that binds the protein of interest (POI). The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[1][2][4]
Q2: What is ternary complex cooperativity and why is it important?
A2: Cooperativity is a measure of how the binding of the PROTAC to one of its protein partners (e.g., the target protein) affects its binding to the other partner (e.g., the E3 ligase). It is a critical parameter for PROTAC efficacy.
-
Positive Cooperativity (α > 1): The formation of the ternary complex is more favorable than the individual binary binding events. This is often due to favorable new protein-protein interactions between the target and the E3 ligase, which stabilizes the complex and leads to more efficient degradation.[12][14]
-
Negative Cooperativity (α < 1): The binding of the second protein is hindered once the first is bound, indicating destabilizing interactions.[12] High cooperativity often correlates with potent cellular degradation activity.[3][17]
Q3: How does the length of a PEG linker, such as PEG8, impact PROTAC efficacy?
A3: The linker length is a critical parameter that must be empirically optimized for each target.[4] An optimal linker length is necessary to bridge the target protein and the E3 ligase effectively.[2]
-
Too Short: A short linker can cause steric hindrance, preventing the formation of a stable ternary complex.[2]
-
Too Long: An excessively long linker can lead to a high entropic penalty upon binding, making the complex less stable. It can also contribute to the "hook effect" where degradation efficiency decreases at high PROTAC concentrations.[2][4] Flexible linkers like PEG can be advantageous for promoting ternary complex formation.[15][16]
Q4: What are the standard assays to measure ternary complex formation and protein degradation?
A4: A multi-step assay cascade is typically used:
-
Binary Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI) are used to confirm the PROTAC binds to the target protein and the E3 ligase individually.[7][18]
-
Ternary Complex Formation Assays: These assays directly measure the formation of the Target-PROTAC-E3 ligase complex. Common methods include SPR, FRET, AlphaLISA, and live-cell NanoBRET assays.[6][9][19]
-
Cellular Degradation Assays: Western blotting is the gold standard for quantifying the reduction in target protein levels after PROTAC treatment.[20] Higher-throughput methods like In-Cell Westerns or reporter assays can also be used.[21][22]
Quantitative Data Summary
The following table summarizes key parameters used to evaluate PROTAC efficacy. The values are illustrative and highly dependent on the specific target protein, cell line, and experimental conditions.
| Parameter | Description | Typical Assay | Illustrative Values |
| KD (binary) | Dissociation constant for PROTAC binding to either the target protein or E3 ligase alone. | SPR, ITC, BLI | 10 nM - 1 µM[3][13] |
| KD (ternary) | Dissociation constant for the fully formed ternary complex. | SPR | 1 nM - 500 nM[23] |
| α (Cooperativity) | Cooperativity factor (KD binary / KD ternary). A value > 1 indicates positive cooperativity. | SPR | 1 - 100+[6][13] |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein.[4] | Western Blot | 1 nM - 1 µM |
| Dmax | The maximum percentage of target protein degradation achieved.[4] | Western Blot | 70% - 95+% |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can help illustrate the complex processes involved in PROTAC-mediated degradation.
Caption: PROTAC Mechanism of Action (MoA).
Caption: Troubleshooting workflow for low degradation.
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol outlines the key steps to determine the DC50 and Dmax of a Pomalidomide-PEG8 PROTAC.[20]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control and plot the data against the PROTAC concentration to determine DC50 and Dmax values.[20]
-
Protocol 2: In Vitro Pull-Down Assay for Ternary Complex Formation
This protocol provides a method to qualitatively assess the formation of the ternary complex using purified proteins.[8]
-
Reagent Preparation:
-
Purify recombinant proteins: His-tagged target protein, untagged CRBN-DDB1 complex, and the PROTAC of interest.
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 10 mM MgCl2, supplemented with protease inhibitors).
-
-
Complex Formation:
-
In a microcentrifuge tube, combine the His-tagged target protein (e.g., at 1 µM), the CRBN-DDB1 complex (e.g., at 2 µM), and the PROTAC (or vehicle control) at a concentration known to induce degradation (e.g., 1 µM).
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the complex to form.
-
-
Immunoprecipitation (Pull-Down):
-
Add an appropriate volume of pre-washed Ni-NTA agarose (B213101) beads to each tube to capture the His-tagged target protein and any interacting partners.
-
Incubate for an additional 1 hour at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with an excess of cold binding buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted samples by SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against the target protein (to confirm pull-down) and against a component of the E3 ligase complex (e.g., anti-CRBN). The presence of a CRBN band in the PROTAC-treated sample (but not the vehicle control) indicates the formation of a ternary complex.
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aragen.com [aragen.com]
- 7. Binding Affinity Measurement - Profacgen [profacgen.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 18. o2hdiscovery.co [o2hdiscovery.co]
- 19. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. books.rsc.org [books.rsc.org]
- 22. academic.oup.com [academic.oup.com]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The "Goldilocks" Principle in Action: Comparing PEG8 Linker to Other PEG Linker Lengths in PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key determinant of a PROTAC's success lies in the composition and length of its linker, which connects the target protein-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed for their favorable physicochemical properties. This guide provides an objective comparison of the performance of PROTACs containing a PEG8 linker versus those with other PEG linker lengths, supported by experimental data, detailed protocols, and visual diagrams to elucidate key concepts.
The linker in a PROTAC is not merely a spacer but an active component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation.[1] An optimal linker length is crucial for achieving a productive ternary complex geometry. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[1] PEG linkers, in particular, are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, improving their pharmacokinetic profiles.[2]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradative capacity.
Case Study 1: BRD4-Targeting PROTACs
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are well-established cancer targets. The table below presents a synthesized comparison of BRD4-targeting PROTACs with varying PEG linker lengths.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 850 | 45 |
| PROTAC-2 | PEG6 | 210 | 78 |
| PROTAC-3 | PEG8 (starting point) | 75 | 92 |
| PROTAC-4 | PEG10 | 95 | 89 |
| PROTAC-5 | PEG12 | 350 | 65 |
| Data is hypothetical and for illustrative purposes, based on trends observed in literature.[3] |
In this hypothetical example, the PROTAC with the PEG8 linker demonstrates the highest potency and efficacy, achieving the lowest DC50 and highest Dmax. Both shorter (PEG4, PEG6) and longer (PEG10, PEG12) linkers resulted in reduced degradation.[3]
Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs
Systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, has shown a clear dependence on linker length for optimal activity.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 16 | 17 | >95 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| Data synthesized from studies by Cyrus et al.[1] |
Case Study 3: TBK1-Targeting PROTACs
Similar trends are observed in PROTACs targeting TANK-binding kinase 1 (TBK1).
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| Data synthesized from various studies.[1] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: PROTAC Synthesis with PEG Linkers (General Amide Coupling)
This protocol outlines a general method for the synthesis of PROTACs using amide bond formation to connect a carboxylic acid-functionalized component with an amine-functionalized PEG linker.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Dissolve the carboxylic acid-functionalized component (warhead or E3 ligase ligand, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the Amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Step 3: Final Amide Coupling
-
Repeat the amide coupling procedure from Step 1, using the deprotected amine-PEG intermediate and the final carboxylic acid-functionalized component.
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.[4]
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol details the steps to quantify target protein levels in cells following PROTAC treatment.[5][6]
-
Cell Seeding and Treatment: Plate a suitable cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5][6]
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the PROTACs.[7]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[7]
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design, significantly influencing its degradation efficiency. As the compiled data suggests, there is often an optimal linker length, with both shorter and longer linkers leading to a decrease in potency. A PEG8 linker frequently serves as a good starting point for optimization, offering a balance of flexibility and length. However, the ideal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, is essential for the development of potent and effective protein degraders. The experimental protocols provided herein offer a robust framework for such evaluations.
References
Pomalidomide vs. Thalidomide as Cereblon Ligands in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. A critical component of many successful PROTACs is the ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). Thalidomide and its analog, Pomalidomide, are two of the most widely used CRBN ligands. This guide provides an objective comparison of their performance in PROTACs, supported by experimental data, to aid researchers in making informed decisions for their drug discovery programs.
Executive Summary
Pomalidomide generally exhibits a higher binding affinity to Cereblon compared to Thalidomide, which often translates to more potent and efficient degradation of target proteins by the resulting PROTACs. While both molecules serve as effective CRBN recruiters, the choice between them can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), ternary complex formation, and potential for off-target effects. Strategic modifications, particularly at the C5 position of the Pomalidomide phthalimide (B116566) ring, have been shown to mitigate off-target degradation of endogenous zinc-finger proteins.
Data Presentation
Table 1: Comparative Binding Affinities of Pomalidomide and Thalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Pomalidomide | ~157 nM[1] | ~1.2 µM - 3 µM[2] | Competitive Titration, Competitive Binding Assay, TR-FRET[2] |
| Thalidomide | ~250 nM[1] | ~22.4 nM | Competitive Titration, TR-FRET[1][3] |
Note: Binding affinity values can vary depending on the specific experimental conditions and assay formats.
Table 2: Comparative Performance of Pomalidomide- and Thalidomide-Based PROTACs Targeting BRD4
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Reference |
| ARV-825 | Pomalidomide | BRD4 | Nanomolar range | >90% | [4] |
| dBET1 | Thalidomide | BRD4 | Nanomolar range | >90% | [5] |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 nM | >90% | [5] |
Note: This table provides representative data. The performance of a PROTAC is highly dependent on the target protein, linker composition, and specific cellular context.
Mandatory Visualization
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Caption: Experimental workflow for evaluating PROTAC performance.
Experimental Protocols
Cereblon Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation:
-
Purified recombinant human Cereblon (CRBN), often in complex with DDB1, is extensively dialyzed into the desired assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
The Pomalidomide or Thalidomide compound is dissolved in the same matched buffer. A small percentage of DMSO may be used for solubility, with the same concentration present in the protein solution to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
The CRBN solution is loaded into the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
A series of small, sequential injections of the ligand into the protein solution are performed while the temperature is held constant.
-
-
Data Analysis:
-
The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to calculate the thermodynamic parameters.[6]
-
Target Protein Degradation Assay (Western Blotting)
Principle: Western blotting is used to quantify the amount of a specific target protein in cell lysates following treatment with a PROTAC. A decrease in the protein band intensity indicates degradation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Pomalidomide- or Thalidomide-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[4]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.[5]
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal loading.[4]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by electrophoresis on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[4]
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[4][7]
-
Ternary Complex Formation Assay (AlphaLISA)
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to detect the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase.
Methodology:
-
Reagent Preparation:
-
Tagged recombinant proteins are used, for example, GST-tagged target protein and FLAG-tagged CRBN complex.
-
Anti-GST AlphaLISA acceptor beads and anti-FLAG Alpha Donor beads are utilized.
-
The PROTAC of interest is serially diluted.
-
-
Assay Procedure:
-
The tagged target protein, tagged CRBN complex, and the PROTAC are incubated together in an assay plate.
-
The AlphaLISA beads are added and incubated in the dark.
-
If a ternary complex is formed, the donor and acceptor beads are brought into close proximity.
-
-
Signal Detection:
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 615 nm.
-
The signal is read on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The intensity of the luminescent signal is proportional to the amount of ternary complex formed.
-
Plotting the signal against the PROTAC concentration often results in a bell-shaped "hook effect" curve, which is characteristic of ternary complex formation.[8]
-
Concluding Remarks
Both Pomalidomide and Thalidomide are highly valuable as Cereblon ligands in the development of PROTACs. Pomalidomide's generally higher binding affinity often provides a head start in achieving potent target degradation. However, the ultimate performance of a PROTAC is a complex interplay between the E3 ligase ligand, the target-binding warhead, and the connecting linker. Therefore, empirical testing of both Pomalidomide- and Thalidomide-based PROTACs against the specific protein of interest is crucial for identifying the optimal degrader molecule. The detailed experimental protocols provided in this guide offer a robust framework for such comparative evaluations.
References
Validating Target Engagement for Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically degrade target proteins rather than just inhibiting them. Pomalidomide (B1683931), an immunomodulatory drug that binds to the E3 ubiquitin ligase Cereblon (CRBN), is a widely used component in the design of these heterobifunctional molecules.[1][2] This guide provides a comprehensive comparison of methods to validate the target engagement of Pomalidomide-based PROTACs, supported by experimental data and detailed protocols, to aid researchers in the development of potent and selective protein degraders.
A critical aspect of developing effective Pomalidomide-based PROTACs is mitigating the off-target degradation of endogenous zinc finger (ZF) proteins, a known liability of earlier generation molecules.[1][3] Strategic modifications, particularly at the C5 position of the pomalidomide phthalimide (B116566) ring, have been shown to sterically hinder interactions with ZF proteins without compromising CRBN recruitment, leading to improved selectivity.[1][3]
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing proximity between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase.[4] This is achieved through the bifunctional nature of the PROTAC, which contains a ligand for the POI and a pomalidomide moiety to recruit CRBN, connected by a chemical linker.[1][4] The formation of this ternary complex (POI-PROTAC-CRBN) facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[4]
Comparative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[2] The following tables present representative data for Pomalidomide-based PROTACs targeting different proteins, highlighting the impact of linker position and the selectivity of newer generation compounds.
| PROTAC Target | Modification/Linker Position | DC50 | Dmax | Off-Target Effects | Reference |
| Anaplastic Lymphoma Kinase (ALK) | C4-Substituted Pomalidomide | ~25 nM | >90% | Significant degradation of ZF proteins | [1] |
| Anaplastic Lymphoma Kinase (ALK) | C5-Alkyne Modified Pomalidomide | 5 nM | >95% | Reduced degradation of ZF proteins | [1] |
| Histone Deacetylase 8 (HDAC8) | Pomalidomide-based (ZQ-23) | 147 nM | 93% | No degradation of HDAC1 and HDAC3 | [5] |
| Epidermal Growth Factor Receptor (EGFR) | Pomalidomide-based (Compound 16) | Not specified | 96% | Not specified | [6] |
Note: This data is representative and compiled from different studies. Direct comparison should be made with caution.
Experimental Protocols for Target Engagement Validation
A standardized workflow is crucial for the functional validation of novel PROTACs to assess their degradation capability, selectivity, and mechanism of action.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement by measuring the change in thermal stability of the target protein upon ligand binding.[7]
-
Cell Treatment: Treat intact cells with the Pomalidomide-based PROTAC or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension and heat each aliquot at a different temperature for 3 minutes, followed by a 3-minute cooling period at room temperature.
-
Lysis: Lyse the cells using freeze-thaw cycles.
-
Centrifugation: Separate soluble proteins from precipitated proteins by centrifugation.
-
Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting or ELISA.
-
Data Interpretation: Plot the percentage of soluble CRBN or the target protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[7]
In-Cell ELISA for CRBN Target Engagement
This competitive assay measures the ability of a test compound to compete with a known CRBN-binding probe for target engagement in cells.[7]
-
Cell Seeding: Seed cells (e.g., MM1S) at a density of 5x10^5 cells/well in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat cells with varying concentrations of the Pomalidomide-based PROTAC for 1 hour.
-
Competitive Binding: Add a fixed concentration of a known CRBN-targeting probe (e.g., a biotinylated CRBN ligand or another PROTAC) and incubate for an appropriate time (e.g., 5 hours).
-
Cell Lysis and Detection: Lyse the cells and perform an ELISA to quantify the amount of the probe bound to CRBN. A decrease in the probe signal with increasing concentrations of the test PROTAC indicates competitive binding and target engagement.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This assay quantifies the dose-dependent degradation of the target protein.[2]
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the Pomalidomide-based PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control.
-
Data Interpretation: Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.[2]
Immunoprecipitation for Ubiquitination
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[1]
-
Cell Treatment: Treat cells with the Pomalidomide-based PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein to pull down the protein and its binding partners.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and perform SDS-PAGE and Western blotting.
-
Detection: Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the target protein. A high molecular weight smear indicates successful ubiquitination.[1] The membrane can also be probed with the target protein antibody to confirm successful immunoprecipitation.
Mitigating Off-Target Effects of Pomalidomide-Based PROTACs
A significant challenge with first-generation pomalidomide-based PROTACs is their off-target degradation of essential zinc finger (ZF) proteins.[1][8] Modifications at the C5 position of the phthalimide ring have been shown to sterically hinder the interaction with ZF proteins without compromising the recruitment of CRBN.[1][3] This leads to a more favorable selectivity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pomalidomide and VHL-based PROTACs in Targeted Protein Degradation
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This is primarily achieved through the ubiquitin-proteasome system (UPS), the cell's natural machinery for protein disposal. Two prominent strategies for hijacking the UPS are exemplified by Pomalidomide (B1683931), a "molecular glue," and von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Pomalidomide is an immunomodulatory drug (IMiD) that functions by inducing a novel interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific "neosubstrate" proteins, leading to their degradation.[1][2][3] In contrast, VHL-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the VHL E3 ligase, a linker, and a "warhead" that binds to a specific protein of interest (POI), thereby bringing the POI and VHL into close proximity to trigger degradation.[4][5] This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Degradation Strategies
Both Pomalidomide and VHL-based PROTACs culminate in the polyubiquitination of a target protein, marking it for destruction by the 26S proteasome. However, their initial mechanisms for achieving this differ significantly.
-
Pomalidomide (Molecular Glue): Pomalidomide binds directly to CRBN, a component of the Cullin-4A RING E3 ligase (CRL4^CRBN^) complex.[3] This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to proteins it would not normally interact with, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6] This induced proximity within the E3 ligase complex leads to the ubiquitination and subsequent degradation of these neosubstrates.
-
VHL-based PROTACs (Heterobifunctional Degrader): VHL-based PROTACs are rationally designed molecules that act as a bridge.[5] One end of the PROTAC molecule engages the VHL E3 ligase complex (CRL2^VHL^), while the other end binds to a specific POI. This forms a ternary complex (VHL-PROTAC-POI), which positions the POI for efficient ubiquitination by the VHL complex.[1][5] Unlike molecular glues, the target specificity of a PROTAC is determined by the warhead component, allowing for a highly modular and adaptable approach to target a wide array of proteins.[4]
Quantitative Performance Comparison
The efficacy of a protein degrader is determined by several key parameters, including its binding affinity to the E3 ligase, its potency in degrading the target protein (DC50), and the maximum level of degradation achieved (Dmax).
| Parameter | Pomalidomide | VHL-based PROTACs | Key Observations |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | CRBN and VHL are among the most utilized E3 ligases for targeted degradation.[4][7] |
| Ligase Binding Affinity | IC50: ~3 µM (to CRBN-DDB1) | Kd: Varies, often nM to low µM range | Pomalidomide's affinity for CRBN is moderate.[8] VHL ligands are designed for high-affinity binding.[5] |
| Degradation Potency (DC50) | Neosubstrates (e.g., IKZF3): ~8.7 nM | Target-dependent (e.g., BRD4): nM to pM | Both approaches can achieve high potency.[4][8] PROTAC potency is highly dependent on the target, linker, and warhead. |
| Maximal Degradation (Dmax) | >95% for neosubstrates | Often >90% | Both are capable of inducing near-complete degradation of their respective targets.[4][8] |
| Selectivity | Degrades specific neosubstrates (e.g., IKZF1/3, GSPT1). Can have off-target effects on zinc-finger transcription factors.[2][9] | Primarily determined by the warhead's selectivity for the POI. VHL ligands have a more restricted binding pocket, reducing off-target interactions.[] | VHL-based PROTACs generally offer higher on-target selectivity, while pomalidomide's effects are pleiotropic due to its defined set of neosubstrates. |
| Cell-type Dependence | Activity can be dependent on CRBN expression levels. | VHL is broadly expressed, making VHL-based PROTACs active across a wide range of cell lines.[7] However, activity can be suppressed in cell lines with VHL mutations or copy loss.[7] | Studies have shown VHL-based PROTACs to be more broadly active across diverse tumor types compared to CRBN-based counterparts.[7] |
Physicochemical and Pharmacokinetic Properties
The physical and chemical properties of these molecules significantly impact their drug-like characteristics and therapeutic potential.
| Property | Pomalidomide | VHL-based PROTACs | Key Observations |
| Molecular Nature | Small Molecule / Molecular Glue | Heterobifunctional Chimera | Pomalidomide is a single, small molecule.[11] PROTACs are larger, comprising three distinct components.[1] |
| Molecular Weight | ~273 g/mol | Typically >700 g/mol | The larger size of PROTACs often places them outside the typical "rule-of-five" for oral bioavailability. |
| Oral Bioavailability | Good | Often challenging. Requires significant optimization. | Pomalidomide is an approved oral drug.[6] The larger, more peptide-like nature of some VHL ligands can hinder oral absorption.[4] |
| Cell Permeability | High | Variable, can be poor. | The larger size and polarity of PROTACs can limit their ability to cross the cell membrane.[] |
| Developmental Complexity | Simpler synthesis. | Complex to design, synthesize, and optimize the three components (warhead, linker, VHL ligand) for optimal ternary complex formation.[4] | PROTAC development is a multi-parameter optimization challenge. |
Experimental Protocols
Validating the mechanism and efficacy of protein degraders requires a suite of specialized assays.
Western Blot for Protein Degradation Quantification
This is the foundational assay to measure the reduction in target protein levels.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach. Treat the cells with a range of concentrations of the degrader (e.g., Pomalidomide or VHL-based PROTAC) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[8][12]
-
In Vitro Ubiquitination Assay
This assay confirms that the degrader-induced protein loss is mediated by the ubiquitin-proteasome system.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following recombinant components: E1 activating enzyme, E2 conjugating enzyme, the relevant E3 ligase complex (e.g., CRL4^CRBN^ or CRL2^VHL^), the target protein, ubiquitin, and ATP in an assay buffer.
-
Treatment: Add the degrader (Pomalidomide or VHL-based PROTAC) at various concentrations. Include a "No ATP" control to ensure the reaction is energy-dependent.[3]
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes to allow for the ubiquitination cascade to occur.[3]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blot, using an antibody against the target protein. The appearance of a high-molecular-weight smear or ladder of bands above the unmodified protein indicates polyubiquitination.[13]
-
E3 Ligase Engagement Assay (NanoBRET™)
This cellular assay measures the direct binding of a degrader to its E3 ligase target (CRBN or VHL) in live cells, confirming target engagement.
-
Methodology:
-
Cell Line: Use a cell line engineered to express the E3 ligase (CRBN or VHL) fused to NanoLuc® luciferase.
-
Tracer Addition: Add a fluorescently labeled tracer ligand that binds to the E3 ligase to the cells. This results in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-E3 ligase and the tracer.
-
Competitive Displacement: Treat the cells with the unlabeled test compound (e.g., Pomalidomide or a VHL-based PROTAC). The compound will compete with the tracer for binding to the E3 ligase.
-
Signal Reading: Measure the BRET signal. A decrease in the BRET signal indicates that the test compound has displaced the fluorescent tracer, confirming engagement with the E3 ligase.
-
Analysis: Plot the BRET signal against the compound concentration to determine the IC50 value for ligase engagement.[14][15]
-
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay provides direct evidence of the formation of the crucial E3 ligase-PROTAC-target protein complex.
-
Methodology:
-
Protein Purification: Obtain purified, tagged versions of the E3 ligase (e.g., His-tagged VHL complex) and the target protein.
-
Complex Formation: Incubate the tagged E3 ligase, the target protein, and the PROTAC at various concentrations in a binding buffer.
-
Pull-down: Add affinity beads (e.g., Ni-NTA for His-tags) to capture the tagged E3 ligase and any interacting partners.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins and analyze the eluate by Western blot using antibodies against both the E3 ligase and the target protein. The presence of the target protein in the eluate confirms the formation of the ternary complex.[16]
-
Conclusion
Pomalidomide and VHL-based PROTACs represent two powerful, yet distinct, strategies for inducing targeted protein degradation.
-
Pomalidomide exemplifies the "molecular glue" approach. Its strengths lie in its small size, excellent drug-like properties, and established clinical history.[2] However, its utility is confined to the specific set of CRBN neosubstrates, and its pleiotropic effects can be a double-edged sword, contributing to both efficacy and potential off-target liabilities.[9]
-
VHL-based PROTACs offer unparalleled versatility and specificity. Their modular design allows for the targeting of a vast range of proteins, including those previously considered "undruggable."[17] Studies suggest VHL-based degraders may have broader applicability across different cancer types due to the widespread expression of VHL.[7] The primary challenges for VHL-based PROTACs are their large size and associated poor pharmacokinetic properties, which complicate their development as oral therapeutics.[4][]
The choice between a pomalidomide-based strategy and a VHL-based PROTAC is context-dependent. For targets that are known neosubstrates of CRBN, a pomalidomide-like molecule may be a straightforward approach. For novel targets or when high specificity is paramount, the rational design and adaptability of VHL-based PROTACs provide a compelling and powerful alternative, despite the significant medicinal chemistry challenges they present.
References
- 1. youtube.com [youtube.com]
- 2. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Pathology & Oncology Research | Pomalidomide Treatment in Relapsed/Refractory Multiple Myeloma Patients—Real-World Data From Hungary [por-journal.com]
- 7. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Pomalidomide-PEG8 PROTAC: A Comparative Guide to Selectivity and Specificity
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Pomalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are a prominent class of these molecules. However, their clinical potential is intrinsically linked to their selectivity and specificity, as off-target degradation can lead to unintended cellular effects. This guide provides a comprehensive comparison of Pomalidomide-PEG8 PROTACs, with a focus on strategies to enhance selectivity, supported by experimental data and detailed methodologies.
A significant challenge associated with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc finger (ZF) proteins.[1][2] This phenomenon arises from the inherent ability of the pomalidomide (B1683931) moiety to act as a "molecular glue," recruiting these proteins to the CRBN E3 ligase for degradation.[3][4] To address this liability, a key design strategy involves modifying the pomalidomide scaffold. Research has demonstrated that altering the attachment point of the linker from the C4 to the C5 position of the phthalimide (B116566) ring can significantly mitigate these off-target effects while maintaining or even enhancing on-target potency.[2][5] This guide will focus on comparing a traditional C4-linked Pomalidomide-PEG8 PROTAC with a more selective C5-linked counterpart.
Mechanism of Action
Pomalidomide-based PROTACs are heterobifunctional molecules composed of a ligand for the protein of interest (POI), a pomalidomide-based ligand for the CRBN E3 ligase, and a linker, in this case, an 8-unit polyethylene (B3416737) glycol (PEG) chain.[6] The PROTAC simultaneously binds to the POI and CRBN, forming a ternary complex. This proximity induces the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the proteasome.[2][6]
References
Mass Spectrometry: The Gold Standard for Confirming Pomalidomide-PROTAC Conjugation
A Comparative Guide for Researchers and Drug Development Professionals
The successful conjugation of Pomalidomide to a targeting ligand is a critical first step in the development of effective Proteolysis Targeting Chimeras (PROTACs). Confirmation of this covalent linkage is paramount to ensure the bifunctional nature of the PROTAC, enabling it to simultaneously engage an E3 ligase via the Pomalidomide moiety and a target protein. While various analytical techniques can be employed, mass spectrometry (MS) has emerged as the definitive method for providing unambiguous confirmation and characterization of Pomalidomide-PROTAC conjugates. This guide provides a comparative overview of mass spectrometry-based approaches and other analytical techniques, supported by experimental data and detailed protocols.
Comparing Analytical Techniques for Conjugation Confirmation
Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS), offers unparalleled sensitivity and specificity for the analysis of PROTAC molecules.[1] These techniques allow for precise mass determination of the intact conjugate and its fragments, providing direct evidence of successful synthesis.[2] Alternative methods, while useful for orthogonal validation, often lack the definitive confirmatory power of mass spectrometry.
| Analytical Technique | Principle | Advantages | Limitations |
| LC-MS/MS | Separates the conjugate from impurities via liquid chromatography followed by mass analysis of the intact molecule and its fragments.[1] | High sensitivity and selectivity, provides structural information through fragmentation patterns, suitable for quantitative analysis.[3] | May not be suitable for very large or complex conjugates without prior optimization. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition.[4][5] | Unambiguous confirmation of molecular formula, high confidence in identification.[2][6] | Higher instrument cost compared to standard resolution MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure.[2] | Provides detailed structural information about the entire molecule. | Lower sensitivity compared to MS, can be complex to interpret for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their physicochemical properties. | Useful for purity assessment and quantification of the final product. | Does not provide direct confirmation of molecular identity. |
| Western Blotting | Uses antibodies to detect the target protein, confirming its degradation.[7][8] | A functional assay that confirms the biological activity of the PROTAC.[7] | Indirectly confirms successful conjugation by observing the desired biological outcome. Does not directly analyze the PROTAC molecule itself. |
Quantitative Mass Spectrometry Data for Pomalidomide-PROTAC Conjugates
The core of mass spectrometry analysis lies in the comparison of the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated mass of the expected conjugate. High-resolution instruments can achieve mass accuracies in the low parts-per-million (ppm) range, providing a high degree of confidence in the identification.[4]
| Pomalidomide-PROTAC Conjugate (Example) | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Accuracy (ppm) | Fragmentation Ions (MS/MS) |
| Pomalidomide-Linker-Targeting Ligand | 850.4567 | 850.4571 | 0.5 | Fragments corresponding to the Pomalidomide moiety, the linker, and the targeting ligand. |
Note: The exact m/z values will vary depending on the specific linker and targeting ligand used in the PROTAC synthesis.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Pomalidomide-PROTAC Conjugates
This protocol provides a general framework for the analysis of small molecule Pomalidomide-PROTACs.
1. Sample Preparation:
-
Dissolve the synthesized PROTAC in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) to a stock concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
2. LC-MS/MS System:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[9]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 10 minutes) is a good starting point.[3]
-
Flow Rate: 0.3-0.5 mL/min.[3]
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A tandem quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS Method:
-
Full scan MS to determine the precursor ion (the [M+H]⁺ of the PROTAC).
-
Product ion scan (MS/MS) of the selected precursor ion to generate fragmentation data.
-
3. Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the Pomalidomide-PROTAC.
-
Confirm the presence of the correct precursor ion in the full scan mass spectrum.
-
Analyze the MS/MS spectrum to identify fragment ions that correspond to the Pomalidomide part, the linker, and the targeting ligand, thus confirming the structure of the conjugate.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Intact Pomalidomide-PROTAC Analysis
This protocol is ideal for obtaining high-confidence confirmation of the elemental composition.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1, ensuring high purity.
2. HRMS System:
-
Mass Spectrometer: An Orbitrap, Time-of-Flight (TOF), or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.[6]
-
Ionization Source: ESI in positive ion mode.
-
Analysis Mode: Full scan MS with high resolution (e.g., >60,000).
3. Data Analysis:
-
Determine the accurate mass of the precursor ion in the high-resolution mass spectrum.
-
Use the instrument software to calculate the elemental composition based on the accurate mass.
-
Compare the calculated elemental composition with the expected formula of the Pomalidomide-PROTAC to confirm its identity. The mass error should ideally be below 5 ppm.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow for mass spectrometry analysis and the general mechanism of action of a Pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciex.com [sciex.com]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
A Comparative Guide to Isothermal Titration Calorimetry for Pomalidomide Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pomalidomide (B1683931) and its alternatives in the formation of ternary complexes, with a focus on data obtained from Isothermal Titration Calorimetry (ITC). Detailed experimental protocols and visual representations of key processes are included to support researchers in the field of targeted protein degradation.
Pomalidomide, a third-generation immunomodulatory drug (IMiD), functions as a "molecular glue" to induce the degradation of specific proteins.[1] It binds to the E3 ubiquitin ligase Cereblon (CRBN), creating a novel interface for the recruitment of neo-substrate proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] This ternary complex formation (CRBN-Pomalidomide-IKZF1/3) leads to the ubiquitination and subsequent proteasomal degradation of the neo-substrate, which is central to the therapeutic effects of Pomalidomide.[2][3] Isothermal Titration Calorimetry is a powerful biophysical technique used to directly measure the thermodynamic parameters of these binding events, providing insights into the affinity and forces driving complex formation.[2]
Comparative Analysis of IMiD Binding to Cereblon
The binding affinity of the molecular glue to CRBN is a critical determinant of its efficacy. Pomalidomide generally exhibits a higher affinity for CRBN compared to its predecessors, Lenalidomide (B1683929) and Thalidomide.[2] The following table summarizes the binding affinities and thermodynamic parameters of these IMiDs for the CRBN-DDB1 complex, as determined by ITC.
| Compound | Target | K_d (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Pomalidomide | CRBN-DDB1 | ~157 | Not Consistently Reported | Not Consistently Reported |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 | +2.5 | -7.4 |
| Thalidomide | CRBN-DDB1 | ~250 | Not Consistently Reported | Not Consistently Reported |
Note: The thermodynamic data presented are compiled from various sources, and experimental conditions may differ. Direct comparison should be made with caution.[2]
Signaling Pathway of Pomalidomide-Induced Protein Degradation
The binding of Pomalidomide to CRBN initiates a cascade of events leading to the degradation of IKZF1 and IKZF3.[3] This, in turn, downregulates downstream targets such as IRF4 and c-Myc, ultimately resulting in anti-proliferative and pro-apoptotic effects in myeloma cells.[5]
Caption: Pomalidomide-induced degradation of IKZF1/3 and downstream effects.
Experimental Protocol: Isothermal Titration Calorimetry
The following is a representative protocol for determining the binding affinity of a small molecule, such as Pomalidomide, to the Cereblon protein and its ternary complex formation with a neosubstrate.
1. Sample Preparation:
-
Protein: Recombinant human Cereblon (CRBN) in complex with DDB1 and the neosubstrate (e.g., IKZF1) are expressed and purified. The proteins are extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching. The final protein concentrations are determined by UV-Vis spectrophotometry at 280 nm.
-
Ligand: Pomalidomide or its analogs are dissolved in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration. A small amount of DMSO may be used to aid dissolution, in which case the same final concentration of DMSO must be present in the protein solution.
2. ITC Instrument Setup:
-
The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired experimental temperature, typically 25°C.
-
The reference cell is filled with the ITC buffer.
-
For binary interaction (Pomalidomide to CRBN-DDB1): The sample cell is loaded with the CRBN-DDB1 protein solution (typically 10-50 µM). The titration syringe is loaded with the Pomalidomide solution (typically 100-500 µM).
-
For ternary complex formation: The sample cell is loaded with the CRBN-DDB1 and IKZF1 complex. The titration syringe is loaded with the Pomalidomide solution. Alternatively, the cooperativity of the complex can be assessed by titrating IKZF1 into a solution of CRBN-DDB1 pre-saturated with Pomalidomide.
3. Titration Experiment:
-
A series of injections (e.g., 19 injections of 2 µL each) of the ligand solution into the sample cell are performed with a defined spacing between injections (e.g., 150 seconds) to allow for thermal equilibrium to be re-established.
-
A control experiment, titrating the ligand into the buffer alone, is performed to determine the heat of dilution.
4. Data Analysis:
-
The raw ITC data, consisting of heat changes per injection, is corrected for the heat of dilution.
-
The corrected data is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software to determine the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is then calculated from these values.
Experimental Workflow for ITC
The following diagram illustrates a typical experimental workflow for an ITC experiment to study the formation of the Pomalidomide-induced ternary complex.
Caption: A typical workflow for an ITC experiment.
Logical Relationship: Cooperativity in Ternary Complex Formation
The formation of the ternary complex can be influenced by cooperativity, where the binding of one component affects the binding of the other.[6] Positive cooperativity, where the binding of Pomalidomide to CRBN enhances the binding of IKZF1 (and vice versa), is often a hallmark of effective molecular glues.[7][8][9] This can be quantified by comparing the binding affinity of one component in the absence and presence of the other.[10]
Caption: Binding pathways and cooperativity in ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Pomalidomide-5'-PEG8-C2-COOH in PROTAC Development: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in the design of many effective PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, often accomplished using pomalidomide (B1683931) as a high-affinity ligand. This guide provides a comparative analysis of the performance of PROTACs conceptually derived from Pomalidomide-5'-PEG8-C2-COOH , benchmarking them against similar commercial products.
This compound is an E3 ligase ligand-linker conjugate, providing a pomalidomide moiety for CRBN engagement and a flexible 8-unit polyethylene (B3416737) glycol (PEG8) linker with a terminal carboxylic acid for conjugation to a target protein ligand. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Performance Comparison of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize the performance of various pomalidomide-based PROTACs targeting different proteins, with a focus on the impact of the linker composition. While direct performance data for a PROTAC synthesized from this compound is not publicly available, the data presented for PROTACs with similar PEG linkers provides a strong basis for performance expectation.
| Target Protein | PROTAC (E3 Ligase Ligand - Linker - Target Ligand) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | Pomalidomide - PEG - Ibrutinib derivative (MT-802)[1] | 9.1 | >99 | NAMALWA |
| EGFR | Pomalidomide - Alkyl-ether - EGFR inhibitor (Compound 16)[2] | 32.9 | 96 | A549 |
| EGFR | Pomalidomide - Alkyl-ether - EGFR inhibitor (Compound 15)[2] | 43.4 | >90 | A549 |
| HDAC8 | Pomalidomide - Linker - HDAC6/8 dual inhibitor (ZQ-23) | 147 | 93 | Not Specified |
| BRD4 | Pomalidomide - Linker - Dihydroquinazolinone derivative (Compound 21)[3][4] | Not explicitly calculated, but significant degradation at 1 µM | Not Specified | THP-1 |
| KRAS G12C | Pomalidomide - Linker - KRAS G12C inhibitor (KP-14) | ~1250 | Not Specified | NCI-H358 |
Note: The performance of a PROTAC is highly dependent on the specific target protein, the target-binding ligand (warhead), the linker length and composition, and the cellular context. The data above is compiled from different studies, and experimental conditions may vary.
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is crucial for drug development. Below are detailed methodologies for key experiments cited in the evaluation of pomalidomide-based PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
c. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
AlphaLISA for Ternary Complex Formation
This assay is used to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
a. Reagent Preparation:
-
Prepare tagged recombinant proteins: the target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged CRBN/DDB1).
-
Prepare serial dilutions of the PROTAC compound.
b. Assay Procedure:
-
In a 384-well plate, add the tagged target protein, the tagged E3 ligase complex, and the PROTAC in an appropriate assay buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 1 hour) to allow for ternary complex formation.
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
c. Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.
Live-Cell Protein Degradation Assay
This method allows for the real-time monitoring of protein degradation within living cells.
a. Cell Line Preparation:
-
Engineer a cell line to express the target protein fused to a reporter tag, such as HaloTag® or Nano-Glo® HiBiT.
b. Assay Procedure:
-
Seed the engineered cells in a multi-well plate.
-
For HaloTag® fusions, label the cells with a fluorescent HaloTag® ligand.
-
Treat the cells with serial dilutions of the PROTAC.
-
Acquire images or luminescence readings at regular intervals over a time course (e.g., 24 hours) using a high-content imager or a plate reader.
c. Data Analysis:
-
Quantify the fluorescence intensity or luminescence signal per cell or per well at each time point.
-
Normalize the signal to the initial time point (time zero) for each treatment condition.
-
Plot the normalized signal over time to visualize the kinetics of protein degradation.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pomalidomide-5'-PEG8-C2-COOH
Audience: Researchers, scientists, and drug development professionals.
This document provides critical guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal procedures for Pomalidomide-5'-PEG8-C2-COOH. Pomalidomide is a potent thalidomide (B1683933) analogue with cytotoxic properties, necessitating stringent safety protocols to minimize exposure risks.[1][2][3][4]
Hazard Identification and Risk Assessment
Pomalidomide is classified as a hazardous substance. Key hazards include:
-
Toxicity: Toxic if swallowed and harmful in contact with skin.[2][4]
-
Reproductive Hazard: May damage fertility or an unborn child.[2][4]
-
Cytotoxicity: As a cytotoxic agent, it can be harmful to cells.[1][3]
The PEG (Polyethylene Glycol) component of the molecule is generally considered inert and has a well-established safety profile, but the handling precautions are dictated by the potent nature of Pomalidomide.[5][6][7]
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR): Recommended for procedures with a high potential for aerosol or dust generation. A PAPR with a hood or full facepiece can offer high protection factors.[8][9] Reusable Half or Full-Facepiece Respirator: Must be used with P100/FFP3 particulate filters and requires a proper fit test.[8] Disposable Respirators (e.g., N95): Not recommended as the primary means of respiratory protection when handling highly potent compounds.[8] |
| Hand Protection | Double Gloving: Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately if contaminated and at regular intervals.[8] |
| Body Protection | Disposable Coveralls: Coveralls made from materials such as Tyvek® provide protection against chemical splashes and dust.[8][10] Dedicated Lab Coat: A disposable or professionally laundered lab coat should be worn over personal clothing. Gowns should be long-sleeved, close in the back, and have tight-fitting cuffs.[8][11] |
| Eye Protection | Chemical Splash Goggles: Goggles that form a complete seal around the eyes are required. Face Shield: A face shield should be worn over safety goggles for enhanced protection, especially during tasks with a splash hazard.[8][11] |
| Foot Protection | Disposable Shoe Covers: Must be worn within the designated handling area and removed before exiting.[8][11] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a containment glove box.[2][4]
-
Ensure all necessary PPE is available and has been inspected for integrity.
-
Prepare a spill kit appropriate for chemical hazards.
-
Review the Safety Data Sheet (SDS) for Pomalidomide before beginning any work.[2][4]
2. Donning PPE:
-
Follow a strict sequence for putting on PPE to ensure complete protection. A general sequence is: shoe covers, inner gloves, coverall, outer gloves, head cover, goggles/face shield, and finally, the respirator.
3. Handling the Compound:
-
Weighing: Conduct all weighing activities within a ventilated balance enclosure or containment system to prevent dust inhalation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[8]
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[2]
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.[8]
-
Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[8]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[8]
Disposal Plan
All waste generated from handling this compound is considered cytotoxic and hazardous waste and must be disposed of accordingly.
1. Waste Segregation:
-
Segregate all contaminated materials, including unused compound, contaminated PPE, cleaning materials, and disposable labware, from regular trash.[12]
2. Waste Containment:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled for cytotoxic waste.[1]
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled, leak-proof container or a thick plastic bag (minimum 2 mm thick for polypropylene) designated for cytotoxic waste.[1][13] These containers are often color-coded, typically purple or red, to indicate cytotoxic contents.[3][14]
-
Liquid Waste: Unused solutions should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
3. Waste Disposal:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste management company.[3]
-
The primary method for the destruction of cytotoxic waste is high-temperature incineration.[3][14]
-
Maintain accurate records of all disposed hazardous waste in accordance with institutional and regulatory requirements.[8]
Visualizations
Below are diagrams illustrating key workflows and relationships for handling this compound.
Caption: Recommended PPE Donning Sequence.
Caption: Workflow for Safe Handling of Potent Compounds.
Caption: Cytotoxic Waste Disposal Pathway.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. ubpbio.com [ubpbio.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. medkoo.com [medkoo.com]
- 5. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aiha.org [aiha.org]
- 10. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. danielshealth.ca [danielshealth.ca]
- 14. cleanaway.com.au [cleanaway.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
